1,4-Diazepan-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-diazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-5-4-6-2-1-3-7-5/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRVROVYLJHJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540531 | |
| Record name | 1,4-Diazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99822-50-1 | |
| Record name | 1,4-Diazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 1,4-Diazepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 1,4-Diazepan-2-one is limited. Much of the information presented herein, particularly regarding experimental protocols and specific physicochemical properties, is based on general chemical principles and data from structurally analogous compounds.
Introduction
This compound is a heterocyclic organic compound featuring a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. This saturated diazepanone structure serves as a core scaffold in medicinal chemistry and drug discovery, offering a flexible framework for the development of novel therapeutic agents. Its distinct structure, differing from the well-known 1,4-benzodiazepines by the absence of a fused benzene ring, imparts unique chemical and physical properties. This guide provides a comprehensive overview of the fundamental properties of this compound, proposed experimental protocols for its synthesis and characterization, and a workflow for its analysis.
Core Properties of this compound
The basic molecular and physical properties of this compound are summarized below. It is important to note the scarcity of experimentally determined quantitative data in publicly accessible literature.
General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | |
| Molecular Weight | 114.15 g/mol | |
| Appearance | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| CAS Number | Not explicitly found for 2-one isomer. The 5-one isomer is 34376-54-0.[1] |
Experimental Protocols
Due to the lack of specific published experimental procedures for this compound, the following sections detail proposed methodologies for its synthesis and characterization based on established organic chemistry principles for similar heterocyclic compounds.
Proposed Synthesis
A plausible synthetic route to this compound is the intramolecular cyclization of a suitable precursor derived from ethylenediamine. One common method for the formation of cyclic amides (lactams) is the reaction of a diamine with an ester or an acyl chloride.
Proposed Reaction Scheme:
-
Method 1: From Ethylenediamine and an Acrylate Ester (e.g., Ethyl Acrylate)
This method involves a Michael addition of one of the amino groups of ethylenediamine to an acrylate ester, followed by an intramolecular aminolysis to form the seven-membered ring.
-
Method 2: From Ethylenediamine and a 3-Halopropionyl Halide (e.g., 3-Chloropropionyl Chloride)
This two-step process would first involve the acylation of one of the amino groups of ethylenediamine with 3-chloropropionyl chloride, followed by a base-mediated intramolecular nucleophilic substitution to yield the cyclic amide.
Detailed Protocol (based on Method 2):
-
Acylation of Ethylenediamine:
-
Dissolve ethylenediamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.0 eq) in the same solvent to the cooled ethylenediamine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-aminoethyl)-3-chloropropanamide intermediate.
-
-
Intramolecular Cyclization:
-
Dissolve the crude intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate or sodium hydride (use with caution), to the solution.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
-
Characterization Protocols
The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Dissolve a sample of the compound (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Record the spectrum on a 300 or 400 MHz NMR spectrometer.
-
Expected signals would include multiplets corresponding to the methylene protons of the diazepane ring and potentially broad signals for the N-H protons, which may exchange with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Prepare a more concentrated sample (approx. 20-50 mg) in a suitable deuterated solvent.
-
Record the spectrum on a 75 or 100 MHz NMR spectrometer.
-
Expect signals for the carbonyl carbon (in the range of 170-180 ppm) and the four methylene carbons of the ring.
-
3.2.2. Infrared (IR) Spectroscopy
-
Acquire the IR spectrum using either a KBr pellet method for a solid sample or as a thin film on a salt plate.
-
Key characteristic absorption bands to be observed would include:
-
N-H stretching vibrations (around 3300-3400 cm⁻¹).
-
C-H stretching vibrations of the methylene groups (around 2850-2960 cm⁻¹).
-
A strong C=O (amide I) stretching vibration (around 1650-1680 cm⁻¹).
-
N-H bending vibration (around 1550-1640 cm⁻¹).
-
3.2.3. Mass Spectrometry (MS)
-
Analyze the compound using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (114.15 g/mol ).
-
Analysis of the fragmentation pattern can provide further structural confirmation.
Workflow and Pathway Visualizations
As no specific biological signaling pathways for this compound have been identified in the literature, a general experimental workflow for its synthesis and characterization is presented below.
References
Synthesis of 1,4-Diazepan-2-one from Simple Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,4-diazepan-2-one, a valuable heterocyclic scaffold in medicinal chemistry. This document details the core synthetic strategies from simple acyclic precursors, providing experimental protocols and quantitative data to support researchers in the lab.
Introduction
This compound, also known as homopiperazinone, is a seven-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. This core structure is a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis from simple, readily available precursors is of significant interest for the efficient construction of compound libraries for drug discovery. This guide focuses on the most direct and established synthetic routes.
Core Synthetic Strategies
The most common and straightforward approach to the synthesis of this compound involves the construction of the seven-membered ring through the formation of an amide bond via intramolecular cyclization. The key acyclic precursor for this strategy is N-(2-aminoethyl)-β-alanine or its corresponding esters. This precursor can be synthesized through two primary pathways:
-
Route A: Michael Addition of Ethylenediamine to an Acrylate Derivative. This is a convergent approach where the two key fragments are coupled in a single step.
-
Route B: Stepwise functionalization of Ethylenediamine. This is a linear approach that involves the sequential addition of the two carbon units to the ethylenediamine backbone.
Synthesis of the Acyclic Precursor: N-(2-aminoethyl)-β-alanine Ethyl Ester
The formation of the acyclic precursor, ethyl 3-((2-aminoethyl)amino)propanoate, is a critical step. A common method involves the Michael addition of ethylenediamine to ethyl acrylate.
Caption: Synthesis of the acyclic precursor.
Intramolecular Cyclization to this compound
The final ring-closing step is typically achieved through thermal condensation of the N-(2-aminoethyl)-β-alanine ester. The primary amine of the precursor attacks the ester carbonyl, leading to the formation of the amide bond and elimination of ethanol to yield the desired this compound.
Caption: Intramolecular cyclization to form the diazepanone ring.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Synthesis of Ethyl 3-((2-aminoethyl)amino)propanoate
Materials:
-
Ethylenediamine
-
Ethyl acrylate
-
Absolute Ethanol
Procedure:
-
To a solution of ethylenediamine (1.0 mol) in absolute ethanol (200 mL), ethyl acrylate (0.5 mol) is added dropwise with stirring at a rate that maintains the reaction temperature below 30°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.
-
The solvent and excess ethylenediamine are removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to yield ethyl 3-((2-aminoethyl)amino)propanoate.
Synthesis of this compound (Homopiperazinone)
Materials:
-
Ethyl 3-((2-aminoethyl)amino)propanoate
-
Xylene (or other high-boiling point solvent)
Procedure:
-
A solution of ethyl 3-((2-aminoethyl)amino)propanoate (0.1 mol) in xylene (100 mL) is heated to reflux.
-
The ethanol formed during the reaction is continuously removed by azeotropic distillation.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound.
| Step | Precursors | Product | Typical Yield (%) |
| Precursor Synthesis | Ethylenediamine, Ethyl Acrylate | Ethyl 3-((2-aminoethyl)amino)propanoate | 60-70 |
| Intramolecular Cyclization | Ethyl 3-((2-aminoethyl)amino)propanoate | This compound | 50-60 |
Logical Workflow of Synthesis
The overall synthetic workflow from simple precursors to the final product is illustrated below.
Caption: Overall synthetic workflow for this compound.
Conclusion
The synthesis of this compound from simple and readily available precursors like ethylenediamine and ethyl acrylate is a robust and scalable process. The two-step sequence involving a Michael addition followed by an intramolecular thermal condensation provides a reliable route to this important heterocyclic scaffold. The provided experimental protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel derivatives based on the this compound core. Further optimization of reaction conditions, such as catalyst screening for the cyclization step, could potentially lead to improved yields and milder reaction conditions.
An In-Depth Technical Guide to 1,4-Diazepan-2-one: Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of 1,4-Diazepan-2-one, a heterocyclic organic compound. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the chemical structure, IUPAC nomenclature, and physicochemical properties of the molecule. While experimental data for the unsubstituted this compound is limited in publicly available literature, this guide also presents data from closely related derivatives to provide valuable insights.
Chemical Structure and IUPAC Name
This compound is a saturated seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at the second position. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .
The chemical structure of this compound is represented by the following diagram:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | Sigma-Aldrich |
| Molecular Weight | 114.15 g/mol | Sigma-Aldrich |
| Appearance | Solid (form) | Sigma-Aldrich |
| InChI | 1S/C5H10N2O/c8-5-4-6-2-1-3-7-5/h6H,1-4H2,(H,7,8) | Sigma-Aldrich |
| InChI Key | DRRVROVYLJHJIV-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | O=C1CNCCCN1 | Sigma-Aldrich |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of a this compound structure is expected to exhibit characteristic absorption bands corresponding to its functional groups. The table below lists the expected IR absorption regions. For comparison, the experimental data for Diazepam, a well-known benzodiazepine derivative, are included.
| Functional Group | Expected Wavenumber (cm⁻¹) | Diazepam (Experimental, cm⁻¹) |
| N-H Stretch (Amide) | 3400-3250 | N/A (N-substituted) |
| C-H Stretch (Alkane) | 3000-2850 | Present |
| C=O Stretch (Amide) | ~1680-1640 | 1685 |
| N-H Bend (Amine) | 1650-1580 | N/A (N-substituted) |
| C-N Stretch (Amine/Amide) | 1335-1250 | Present |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound would provide detailed information about its molecular structure. The expected chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
-
¹H NMR: Protons on carbons adjacent to nitrogen atoms (C3, C5, C7) and the carbonyl group (C3) would be expected to resonate at a lower field (higher ppm) compared to the protons on C6. The N-H protons would appear as broad signals.
-
¹³C NMR: The carbonyl carbon (C2) would have the most downfield chemical shift. Carbons adjacent to nitrogen atoms (C3, C5, C7) would also be deshielded and appear at a lower field than the C6 carbon.
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of the parent this compound is not widely reported. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of related lactams and diazepanes. One common approach involves the cyclization of a linear precursor containing the necessary functional groups.
A potential synthetic pathway could involve the reaction of ethylenediamine with a suitable three-carbon synthon containing an ester and a leaving group, followed by intramolecular cyclization. For instance, the reaction of ethylenediamine with an acrylic acid derivative could lead to a Michael addition product, which upon activation of the carboxylic acid and subsequent intramolecular amidation, would yield the desired this compound ring.
It is important to note that this is a generalized proposal, and optimization of reaction conditions, including solvent, temperature, and catalysts, would be necessary to achieve a viable synthesis.
Analytical Methods
The analysis of this compound and its derivatives is typically performed using standard chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for the separation and quantification of diazepine derivatives. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Detection is often performed using a UV detector at a wavelength corresponding to the chromophore of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of these compounds, particularly for their identification in complex matrices. Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of the analytes.
Conclusion
This compound serves as a core scaffold for a wide range of biologically active molecules, most notably the benzodiazepine class of drugs. While detailed experimental data on the parent compound is scarce, this guide provides a foundational understanding of its structure, properties, and expected analytical behavior based on the extensive knowledge of its derivatives. Further research into the synthesis and characterization of the unsubstituted this compound could provide valuable insights for the design and development of new therapeutic agents.
Spectroscopic Profile of 1,4-Diazepan-2-one: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,4-diazepan-2-one, a seven-membered heterocyclic compound containing a cyclic amide (lactam) functionality. The structural analysis of such molecules is fundamental in synthetic chemistry and drug discovery, where precise characterization is paramount.
It is important to note that while the synthesis of this compound has been reported, a comprehensive and publicly available dataset of its experimental spectroscopic data (NMR, IR, MS) is not readily found in scientific literature or chemical databases. Commercial suppliers of this compound also do not typically provide analytical data[1]. Therefore, this guide presents a combination of expected spectroscopic values derived from the analysis of similar cyclic amides and data from closely related substituted this compound derivatives.
Molecular Structure
This compound is a saturated heterocyclic compound with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol . Its structure consists of a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2.
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~ 7.0 - 8.5 | Broad Singlet | 1H | N1-H | Chemical shift can be highly variable depending on solvent and concentration. |
| ~ 3.2 - 3.4 | Triplet | 2H | C3-H ₂ | Protons adjacent to the carbonyl group. |
| ~ 2.8 - 3.0 | Triplet | 2H | C5-H ₂ | Protons adjacent to the secondary amine. |
| ~ 2.6 - 2.8 | Singlet/Broad | 1H | N4-H | Chemical shift is variable and may exchange with D₂O. |
| ~ 2.5 - 2.7 | Multiplet | 2H | C7-H ₂ | |
| ~ 1.7 - 1.9 | Multiplet | 2H | C6-H ₂ |
Note: The predicted values are based on the general chemical shift ranges for protons in similar chemical environments.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment | Notes |
| ~ 170 - 175 | C 2 (C=O) | Typical range for a lactam carbonyl carbon. |
| ~ 45 - 50 | C 3 | Carbon adjacent to the carbonyl group. |
| ~ 40 - 45 | C 5 | Carbon adjacent to the secondary amine. |
| ~ 35 - 40 | C 7 | |
| ~ 25 - 30 | C 6 |
Note: The predicted values are based on typical chemical shifts for carbons in cyclic amides and amines. For substituted 1,3,4,5-tetrahydro-2H-benzo[e][2][3]diazepin-2-ones, the carbonyl carbon (C2) appears around 172-173 ppm[4][5].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Sharp | N-H Stretch (Amine) |
| 3150 - 3250 | Medium, Broad | N-H Stretch (Amide) |
| 2850 - 2960 | Medium | C-H Stretch (Aliphatic) |
| 1640 - 1680 | Strong | C=O Stretch (Amide I band) |
| 1510 - 1570 | Medium | N-H Bend (Amide II band) |
Note: The C=O stretching frequency in cyclic amides is sensitive to ring size and substitution. For some substituted 1,3,4,5-tetrahydro-2H-benzo[e][2][3]diazepin-2-ones, the amide C=O stretch is observed in the range of 1660-1680 cm⁻¹[4][5].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 114 | [M]⁺˙ (Molecular Ion) |
| 115 | [M+H]⁺ (Protonated Molecule) |
Expected Fragmentation Pathways: The fragmentation of this compound under electron ionization (EI) or in tandem MS/MS experiments is expected to involve characteristic losses. For related 1,4-benzodiazepin-2-ones, common fragmentation pathways include the loss of CO, HNCO, and cleavage of the seven-membered ring[6].
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Thin Film (for soluble solids): The compound is dissolved in a volatile solvent. A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.
-
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument typically scans the mid-infrared region (4000-400 cm⁻¹). The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of an acid (e.g., formic acid) to promote protonation for techniques like electrospray ionization.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Ion Trap) is used.
-
Data Acquisition:
-
ESI-MS: The sample solution is introduced into the ESI source, where it is nebulized and ionized to form protonated molecules [M+H]⁺. The ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured.
-
EI-MS: For volatile compounds, the sample can be introduced into the EI source, where it is bombarded with high-energy electrons, leading to the formation of a molecular ion [M]⁺˙ and various fragment ions.
-
Tandem MS (MS/MS): To study fragmentation, the ion of interest (e.g., the [M+H]⁺ ion) is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID) to generate fragment ions, which are analyzed in the second stage.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gas-phase fragmentation of protonated benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 1,4-Diazepan-2-one in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-diazepan-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the molecule's structural features and provides a general experimental framework for its determination.
Introduction to this compound
This compound is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2.[1] This structure, specifically a cyclic amide or lactam, dictates its physicochemical properties, including its solubility in various solvents.[1][2] Its molecular formula is C₅H₁₀N₂O, with a molecular weight of approximately 114.15 g/mol .[3][4] The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the nitrogen atoms), along with a small hydrocarbon backbone, suggests a degree of solubility in a range of organic solvents, particularly those with some polarity.
Predicted Solubility Profile
The solubility of a compound is influenced by its polarity, hydrogen bonding capability, and molecular size. This compound possesses a polar amide functional group, which can engage in hydrogen bonding.[5] However, the cyclic structure and the presence of a hydrocarbon chain also contribute to its overall character. Based on these features, a qualitative solubility profile in common organic solvents can be predicted.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | Soluble to Freely Soluble | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amide group of this compound. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble to Freely Soluble | These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to solvate the polar this compound molecule effectively. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The carbonyl group in ketones can accept hydrogen bonds from the N-H group of this compound, and their overall polarity is sufficient to dissolve the compound. |
| Esters | Ethyl Acetate | Moderately Soluble | Esters are less polar than ketones and alcohols but can still act as hydrogen bond acceptors, leading to moderate solubility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly Soluble to Sparingly Soluble | Ethers are relatively nonpolar, although the oxygen can act as a weak hydrogen bond acceptor. Lower polarity will limit the solubility of the polar this compound. |
| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Moderately to Slightly Soluble | These solvents are weakly polar. Chloroform can act as a weak hydrogen bond donor, potentially leading to slightly better solubility than DCM. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Insoluble | These are nonpolar solvents and are not expected to effectively solvate the polar amide structure of this compound. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | As nonpolar solvents, they lack the ability to form favorable interactions with the polar functional groups of this compound. |
General Experimental Protocol for Solubility Determination
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol can be adapted for this compound.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
References
The Unassuming Core: A Technical Guide to 1,4-Diazepan-2-one
For Researchers, Scientists, and Drug Development Professionals
While the annals of medicinal chemistry are rich with the history of complex benzodiazepines like diazepam, the story of their simplified, saturated counterpart, 1,4-diazepan-2-one , is less one of a landmark discovery and more one of fundamental chemical synthesis. This seven-membered heterocyclic compound, a saturated lactam containing two nitrogen atoms, serves primarily as a foundational scaffold and building block in the synthesis of more complex molecules. Its history is therefore intrinsically tied to the broader development of cyclic amides and diazepine chemistry rather than a singular moment of celebrated invention.
This technical guide provides an in-depth look at the synthesis of this compound, offering a detailed experimental protocol for its preparation and presenting relevant data in a structured format for clarity and comparison.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through the cyclization of a linear precursor containing the requisite amine and carboxylic acid functionalities. A common and illustrative method involves the intramolecular cyclization of an N-(2-aminoethyl)-β-alanine derivative. The following protocol outlines a representative synthesis.
Experimental Protocol: Synthesis via Cyclization of N-(2-aminoethyl)-β-alanine methyl ester
This procedure details the formation of the this compound ring system through the heating of an appropriate amino ester precursor, which induces intramolecular aminolysis and cyclization.
Materials:
-
N-(2-aminoethyl)-β-alanine methyl ester
-
High-boiling point, inert solvent (e.g., xylene or toluene)
-
Sodium methoxide (catalyst, optional)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reflux and distillation
-
Silica gel for column chromatography
-
Appropriate deuterated solvent for NMR analysis (e.g., CDCl₃)
Procedure:
-
Reaction Setup: A solution of N-(2-aminoethyl)-β-alanine methyl ester (1 equivalent) is prepared in a high-boiling point inert solvent such as xylene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The concentration is typically maintained at 0.1-0.5 M.
-
Inert Atmosphere: The reaction vessel is flushed with an inert gas (e.g., nitrogen) to prevent side reactions with atmospheric oxygen and moisture.
-
Catalyst Addition (Optional): A catalytic amount of a base, such as sodium methoxide (e.g., 0.1 equivalents), can be added to facilitate the cyclization, although thermal cyclization may proceed without it.
-
Reflux: The reaction mixture is heated to reflux (typically 140-150 °C for xylene) and maintained at this temperature for several hours (e.g., 12-24 hours). The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound from N-(2-aminoethyl)-β-alanine methyl ester.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes key quantitative data associated with this compound. Please note that specific spectroscopic shifts can vary slightly depending on the solvent and instrument used.
| Parameter | Value |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| Appearance | Typically a solid at room temperature |
| ¹H NMR (CDCl₃, δ ppm) | ~3.4 (t, 2H), ~3.2 (t, 2H), ~2.8 (t, 2H), ~1.8 (m, 2H), ~6.5 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~175 (C=O), ~50 (CH₂), ~48 (CH₂), ~40 (CH₂), ~35 (CH₂) |
| Typical Reaction Yield | 60-80% (dependent on conditions and scale) |
Concluding Remarks for the Modern Researcher
While this compound may lack the storied past of its more famous benzodiazepine relatives, its utility in contemporary chemical research is clear. As a versatile scaffold, it offers multiple points for functionalization, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs. Its straightforward synthesis from readily available starting materials makes it an accessible and valuable tool for chemists exploring the chemical space of seven-membered nitrogen-containing heterocycles. The detailed protocol and data provided herein are intended to serve as a practical guide for researchers leveraging this fundamental structure in their synthetic endeavors.
In-depth Theoretical and Computational Studies of 1,4-Diazepan-2-one Remain Largely Unexplored
This finding indicates that a detailed technical guide or whitepaper focusing exclusively on the core theoretical and computational properties of 1,4-diazepan-2-one cannot be constructed based on current publicly accessible data. Key quantitative data, such as optimized geometries (bond lengths, angles, and dihedrals), conformational analysis, interaction energies, and spectroscopic predictions from quantum chemical calculations or molecular dynamics simulations, are absent. Furthermore, specific experimental protocols for the computational study of this molecule are not documented.
The vast body of research on benzodiazepines, while structurally related, cannot be directly extrapolated to this compound. The presence of the fused benzene ring in benzodiazepines significantly alters the electronic structure, conformational landscape, and potential intermolecular interactions compared to the non-fused, more flexible this compound scaffold.
For researchers, scientists, and drug development professionals interested in this area, this knowledge gap presents both a challenge and an opportunity. The lack of existing data highlights a need for foundational computational studies to be performed on this fundamental heterocyclic system. Such studies would be invaluable for understanding its intrinsic properties and could serve as a crucial reference point for the design and development of novel therapeutics based on the diazepan-2-one core.
Potential Avenues for Future Research
Given the absence of specific studies on this compound, a valuable contribution to the field would involve a foundational computational investigation. A logical workflow for such a study is outlined below.
Caption: Proposed computational workflow for a foundational study of this compound.
This workflow would begin with generating an initial 3D structure of this compound, followed by a thorough conformational search to identify all stable low-energy isomers. Each of these conformers would then be subjected to rigorous geometry optimization using Density Functional Theory (DFT) to determine their precise structures and relative energies. Subsequent frequency calculations would confirm these structures as true minima on the potential energy surface and provide valuable spectroscopic data. Finally, single-point energy calculations and molecular dynamics simulations could be employed to investigate the electronic properties and behavior of the molecule in a condensed phase, respectively.
Alternative Focus Areas
For professionals requiring immediate computational insights, it is recommended to pivot to related, well-documented areas. These could include:
-
A Comparative Computational Study of Benzodiazepine Cores: This would leverage the extensive existing literature to compare and contrast the structural and electronic properties of various benzodiazepine scaffolds.
-
A General Guide to the Computational Analysis of Saturated Nitrogen Heterocycles: This whitepaper could provide a broader overview of the methodologies and typical findings in the computational study of seven-membered rings containing nitrogen, drawing parallels to the potential behavior of this compound.
The 1,4-Diazepan-2-One Scaffold: A Privileged Core in Drug Discovery
An In-depth Technical Guide on the Biological Activities of a Versatile Heterocycle
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepan-2-one core is a seven-membered heterocyclic motif that serves as a foundational scaffold for a diverse range of biologically active molecules. Its inherent structural features allow for facile chemical modification, leading to derivatives with a wide spectrum of pharmacological properties. This technical guide provides a comprehensive overview of the significant biological activities associated with the this compound scaffold, with a primary focus on its well-known derivatives, the benzodiazepines. This document delves into the quantitative data of their anticancer, central nervous system (CNS), and antiviral activities, details the experimental protocols for their evaluation, and visualizes key biological pathways and experimental workflows.
Anticancer Activity
Derivatives of the this compound scaffold have emerged as a promising class of anticancer agents. Their mechanism of action is often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics used to quantify their potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| BZD-11a | 1,4-Benzodiazepine-2,5-dione | Average of 60 human tumor cell lines | 0.24 (GI50) | [1] |
| Analogue 9 | Benzo[b]pyrano[2,3-e][2][3]diazepine | HCT-116 (Colon Carcinoma) | 16.19 ± 1.35 (IC50) | [4] |
| MCF-7 (Breast Adenocarcinoma) | 17.16 ± 1.54 (IC50) | [4] | ||
| Compound 2a | 1,4-Benzodiazepine derivative | Hep3B (Hepatocellular Carcinoma) | Potent (exact value not specified) | [5] |
| Compound 3b | 1,5-Benzodiazepin-2-one derivative | Three cancer cell lines | 6 to 9 (IC50) | [6] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a this compound derivative) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Workflow of the MTT cytotoxicity assay.
Central Nervous System (CNS) Activity
The this compound scaffold is most renowned for its CNS-active derivatives, particularly the anxiolytic, anticonvulsant, and sedative properties of benzodiazepines. These effects are primarily mediated through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor.
Signaling Pathway: GABA-A Receptor Modulation
Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, which is a ligand-gated ion channel.
Mechanism of Action:
-
GABA Binding: The endogenous neurotransmitter GABA binds to the GABA-A receptor, causing the channel to open and allow chloride ions (Cl-) to flow into the neuron.
-
Hyperpolarization: The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This results in neuronal inhibition.
-
Benzodiazepine Modulation: Benzodiazepines bind to a distinct site on the GABA-A receptor (the benzodiazepine binding site). This binding enhances the effect of GABA by increasing the frequency of channel opening.[3][7]
-
Enhanced Inhibition: The increased chloride influx leads to a more potent inhibitory effect, resulting in the characteristic anxiolytic, sedative, and anticonvulsant effects.
References
- 1. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Cores: An In-depth Technical Guide to 1,4-Benzodiazepine and 1,4-Diazepan-2-one Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the core structures of 1,4-benzodiazepines and 1,4-diazepan-2-ones, delving into their synthesis, chemical properties, and pharmacological activities. While the 1,4-benzodiazepine scaffold is a cornerstone of medicinal chemistry with a rich history of therapeutic applications, the 1,4-diazepan-2-one core remains a largely unexplored chemical entity. This guide aims to juxtapose the wealth of knowledge surrounding the former with the significant research gap concerning the latter, offering a perspective on potential avenues for future drug discovery.
Core Structures: A Fundamental Divergence
The fundamental difference between the two scaffolds lies in the presence of a fused benzene ring in the 1,4-benzodiazepine structure, which is absent in the this compound core. This seemingly simple structural variation has profound implications for their chemical and pharmacological properties.
1,4-Benzodiazepine: This core is a bicyclic heterocyclic system where a benzene ring is fused to a seven-membered diazepine ring. The nitrogen atoms are located at positions 1 and 4 of the diazepine ring. The presence of the aromatic ring imparts rigidity and a specific three-dimensional shape to the molecule, which is crucial for its interaction with biological targets.[1][2]
This compound: This is a monocyclic, saturated seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2.[3] The absence of the fused benzene ring results in a more flexible and non-aromatic structure. This flexibility allows for a wider range of conformations, which could lead to different biological activities compared to its rigidified counterpart.
| Feature | 1,4-Benzodiazepine Core | This compound Core |
| Structure | Bicyclic, Aromatic (fused benzene ring) | Monocyclic, Saturated |
| Rigidity | Relatively rigid | Flexible |
| Chemical Formula (Core) | C₉H₈N₂ | C₅H₁₀N₂O |
| Molecular Weight (Core) | 144.17 g/mol | 114.15 g/mol |
Synthesis and Chemical Properties
The synthetic routes to these two cores are distinct, reflecting their structural differences.
1,4-Benzodiazepine Core Synthesis
The synthesis of the 1,4-benzodiazepine core is well-established, with numerous methods developed since its discovery.[4] A common and versatile approach involves the condensation of an appropriately substituted 2-aminobenzophenone with an amino acid or its derivative.[5]
General Experimental Protocol for Diazepam Synthesis:
A widely recognized synthesis of diazepam, a classic 1,4-benzodiazepine, starts from 2-amino-5-chlorobenzophenone.
-
Step 1: Acylation. 2-amino-5-chlorobenzophenone is reacted with chloroacetyl chloride to form 2-(2-chloroacetamido)-5-chlorobenzophenone.
-
Step 2: Cyclization. The intermediate is then reacted with ammonia to induce cyclization, forming 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (nordiazepam).
-
Step 3: N-Methylation. Nordiazepam is subsequently methylated at the N1 position using a methylating agent like dimethyl sulfate in the presence of a base to yield diazepam.[6]
This compound Core Synthesis
Specific, documented synthetic methods for the parent this compound are scarce in readily available scientific literature. However, general methods for the synthesis of cyclic ureas and related saturated diazepanones can be inferred. One potential approach could involve the cyclization of a linear precursor containing the necessary diamine and carboxylic acid functionalities. For instance, the intramolecular condensation of a protected N-(2-aminoethyl)-β-alanine derivative could theoretically yield the this compound ring system. The synthesis of cyclic ureas often involves the reaction of diamines with phosgene or its equivalents.[7]
Pharmacological Activity and Mechanism of Action
The pharmacological profiles of these two cores are vastly different, primarily due to the extensive research on 1,4-benzodiazepines and the lack thereof for this compound.
1,4-Benzodiazepine Core
Derivatives of the 1,4-benzodiazepine core are renowned for their wide range of activities on the central nervous system (CNS).[8][9][10] These include:
-
Anxiolytic (anti-anxiety)
-
Anticonvulsant
-
Sedative-hypnotic
-
Muscle relaxant
-
Amnestic
Mechanism of Action: The primary mechanism of action of 1,4-benzodiazepines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[11][12] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the CNS.[13] The increased GABAergic activity leads to an influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability. This neuronal inhibition is the basis for the pharmacological effects of benzodiazepines.[11][12]
Signaling Pathway of GABA-A Receptor Modulation by Benzodiazepines:
Caption: GABA-A receptor signaling pathway modulated by benzodiazepines.
This compound Core
There is a significant lack of publicly available data on the pharmacological activity and mechanism of action of the this compound core. Its saturated and flexible nature suggests that it may not interact with the benzodiazepine binding site on the GABA-A receptor in the same manner as its aromatic counterpart. However, the presence of the diazepine ring, a common feature in many CNS-active compounds, suggests that derivatives of this core could potentially exhibit biological activity. Further research is required to explore its pharmacological potential.
Quantitative Data and Structure-Activity Relationship (SAR)
1,4-Benzodiazepine Core
The SAR for 1,4-benzodiazepines is well-documented. Key structural features that influence activity include:
-
An electron-withdrawing group at position 7 (e.g., chloro, nitro) is generally required for anxiolytic activity.
-
A phenyl group at position 5 is optimal for activity. Substitution on this ring can modulate activity.
-
A carbonyl group at position 2 is important for binding.
-
Substitution at N1 and C3 can affect the potency and pharmacokinetic properties.
Table 1: Binding Affinities (Ki, nM) of Selected 1,4-Benzodiazepines for Different GABA-A Receptor α Subtypes
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Reference |
| Diazepam | 1.9 | 1.1 | 1.3 | 1.0 | [14] |
| Clonazepam | 1.5 | 0.25 | 0.1 | 0.4 | [14] |
| Flunitrazepam | 0.9 | 0.7 | 0.8 | 1.1 | [14] |
| Lorazepam | 1.7 | 1.2 | 1.5 | 1.8 | [14] |
Note: Lower Ki values indicate higher binding affinity.
This compound Core
Due to the absence of research, no quantitative data or SAR studies are available for the this compound core.
Experimental Protocols
In Vitro: GABA-A Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for the benzodiazepine site on the GABA-A receptor.
Protocol Outline:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the crude membrane fraction containing GABA-A receptors.
-
Binding Assay: Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [³H]flumazenil) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding of the radioligand) and subsequently the Ki value (inhibition constant).[15]
Experimental Workflow for In Vitro Binding Assay:
Caption: General workflow for a GABA-A receptor binding assay.
In Vivo: Anticonvulsant Activity Assessment (Pentylenetetrazol-induced Seizure Model)
This model is used to evaluate the potential anticonvulsant effects of a compound.
Protocol Outline:
-
Animal Preparation: Use a suitable animal model, such as mice.
-
Drug Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal).
-
Seizure Induction: After a specific pretreatment time, administer a convulsant agent, pentylenetetrazol (PTZ), to induce seizures.
-
Observation: Observe the animals for the onset and severity of seizures (e.g., clonic-tonic convulsions) for a defined period.
-
Data Analysis: Compare the seizure latency, duration, and incidence between the test and control groups to determine the anticonvulsant activity.[16]
In Vivo: Sedative Activity Assessment (Rotarod Test)
This test is used to assess motor coordination and the potential sedative effects of a compound.
Protocol Outline:
-
Animal Training: Train mice to stay on a rotating rod (rotarod) for a specific duration.
-
Drug Administration: Administer the test compound or vehicle control.
-
Testing: Place the animals on the rotarod at a constant speed and measure the latency to fall.
-
Data Analysis: A decrease in the time spent on the rotarod compared to the control group indicates impaired motor coordination, which can be a sign of sedation.[3]
Conclusion and Future Perspectives
The 1,4-benzodiazepine core is a testament to the power of medicinal chemistry in developing effective therapeutics for a range of CNS disorders. Its well-defined structure-activity relationships and mechanism of action continue to make it a valuable scaffold for drug design.
In stark contrast, the this compound core represents a significant uncharted territory in medicinal chemistry. Its saturated, flexible nature presents both a challenge and an opportunity. While it may not possess the inherent activity profile of benzodiazepines, its structural simplicity and potential for diverse functionalization make it an intriguing starting point for the discovery of novel bioactive molecules. Future research should focus on developing efficient synthetic routes to the this compound core and its derivatives, followed by systematic screening to elucidate their potential pharmacological activities. This exploration could unveil new therapeutic agents with novel mechanisms of action, expanding the landscape of CNS-active compounds beyond the classical benzodiazepine paradigm.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemisgroup.us [chemisgroup.us]
- 9. GABA-A receptor; alpha-6/beta-3/gamma-2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diazepam (Valium) Synthesis [erowid.org]
- 13. Rm values and structure-activity relationship of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
A Technical Guide to 1,4-Diazepan-2-one: Commercial Availability, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazepan-2-one is a seven-membered heterocyclic compound containing two nitrogen atoms and a carbonyl group. This saturated diazepinone serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is of interest for the synthesis of a variety of compounds with potential therapeutic applications. Unlike its more famous aromatic counterpart, diazepam (a benzodiazepine), this compound is a simpler, non-fused ring system, offering a flexible scaffold for chemical modification. This technical guide provides an in-depth overview of the commercial availability, suppliers, and experimental protocols for the synthesis and characterization of this compound.
Commercial Availability and Suppliers
This compound is commercially available from a limited number of chemical suppliers, primarily as a research chemical. The most prominent supplier is Sigma-Aldrich, which offers the compound under its "AldrichCPR" (Chemists' Product Repository) brand. It is important to note that products under this designation are typically sold "as-is" and without extensive analytical data provided by the supplier. Researchers are therefore responsible for verifying the identity and purity of the material upon receipt.
| Supplier | Product Name | Catalog Number | Reported Purity | Available Quantities |
| Sigma-Aldrich | This compound AldrichCPR | CDS019453-100MG | Not specified | 100 mg |
| Crescent Chemical Co. | 1 4-DIAZEPAN-2-ONE | CDS019453-100MG | Not specified | 100 mg |
Note: Pricing information is subject to change and should be obtained directly from the suppliers. The listed purity is as reported by the supplier, and independent verification is recommended.
A related isomer,[1][2]Diazepan-5-one (CAS 34376-54-0), is available from suppliers such as Santa Cruz Biotechnology and should not be confused with this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published in mainstream chemical literature, which has been historically dominated by research on benzodiazepines. However, a plausible and established synthetic route involves the intramolecular cyclization of an appropriate amino ester precursor.
Synthesis of this compound
A common strategy for the synthesis of lactams is the cyclization of amino esters. For this compound, a logical precursor is an ethyl or methyl ester of 3-(2-aminoethylamino)propanoic acid. The synthesis can be conceptualized in the following two stages:
-
Synthesis of the Precursor: Ethyl 3-(2-aminoethylamino)propanoate This precursor can be prepared through the Michael addition of ethylenediamine to an acrylate, such as ethyl acrylate.
-
Intramolecular Cyclization The amino ester precursor is then heated, often in a high-boiling point solvent, to induce intramolecular aminolysis, where the terminal primary amine attacks the ester carbonyl, leading to the formation of the seven-membered lactam ring and elimination of ethanol.
Detailed Experimental Protocol (Hypothetical, based on established chemical principles):
Materials:
-
Ethylenediamine
-
Ethyl acrylate
-
Ethanol (absolute)
-
High-boiling point solvent (e.g., xylene or toluene)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
Step 1: Synthesis of Ethyl 3-(2-aminoethylamino)propanoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (1.0 equivalent) in absolute ethanol.
-
Cool the solution in an ice bath.
-
Slowly add ethyl acrylate (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure to obtain the crude amino ester. This product may be used in the next step without further purification, or it can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Place the crude or purified ethyl 3-(2-aminoethylamino)propanoate into a round-bottom flask equipped with a distillation head and a reflux condenser.
-
Add a high-boiling point solvent such as xylene.
-
Heat the mixture to reflux. The ethanol formed during the cyclization will begin to distill off.
-
Continue heating at reflux for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Purification
Column Chromatography:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase: A gradient of dichloromethane and methanol (e.g., starting from 100% dichloromethane and gradually increasing the polarity with methanol) is a common choice for separating polar amino compounds. The exact solvent system should be determined by TLC analysis.
Recrystallization:
-
If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether, acetone/hexane) can be an effective purification method.
Analytical Characterization
As commercial suppliers often do not provide analytical data for this compound, in-house characterization is essential. The following techniques are recommended for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the diazepane ring. The chemical shifts and coupling patterns will be indicative of the ring conformation. Protons adjacent to the nitrogen atoms and the carbonyl group will be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum should show a characteristic signal for the carbonyl carbon (C=O) in the range of 170-180 ppm, along with signals for the five methylene carbons in the aliphatic region.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): This technique will provide the molecular weight of the compound (C₅H₁₀N₂O, MW: 114.15). The fragmentation pattern can also provide structural information.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, confirming the elemental composition.
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. N-H stretching vibrations will also be present around 3300 cm⁻¹.
Logical Workflow for Procurement and Use
The following diagram illustrates a typical workflow for a research organization to procure and utilize this compound.
Signaling Pathways and Experimental Workflows
As this compound is a building block, it does not have inherent signaling pathway activity. Its utility lies in its incorporation into larger molecules that may target specific biological pathways. The experimental workflow for its use would involve its chemical modification and subsequent biological screening of the resulting derivatives.
Conclusion
This compound is a readily accessible, albeit not extensively characterized commercially, building block for chemical synthesis. Researchers intending to use this compound should be prepared to perform their own synthesis or rigorous analytical validation upon purchase. The synthetic routes, while not abundantly documented for this specific molecule, can be reasonably extrapolated from established methods for lactam formation. Its simple, saturated heterocyclic structure provides a versatile scaffold for the generation of novel chemical entities for drug discovery and development.
References
Methodological & Application
The Versatility of the 1,4-Diazepan-2-one Scaffold in Modern Drug Discovery: Applications and Protocols
For Immediate Release
The 1,4-diazepan-2-one core, and particularly its benzo-fused analogue, the 1,4-benzodiazepin-2-one, represents a "privileged scaffold" in medicinal chemistry. Its inherent structural features allow for the development of a diverse range of therapeutic agents targeting various biological pathways. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile scaffold in their drug discovery programs.
Introduction to a Privileged Scaffold
The this compound ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. This structure offers a unique three-dimensional arrangement of functional groups, enabling it to interact with a wide array of biological targets with high affinity and specificity. Its derivatives have been successfully developed into drugs for treating central nervous system (CNS) disorders, cancer, and cardiovascular diseases. The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological data for representative this compound derivatives across different therapeutic areas.
Table 1: Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Derivatives
| Compound | Target Cell Line | IC50 (μM) | Reference |
| 11a | Average of 60 human cancer cell lines | 0.24 | [1] |
| 52b | NCI-H522 (Non-small-cell lung cancer) | Potent inhibitor | [1] |
| dibenzo[b,f][2][3]diazepin-11(10H)-one derivative | BCAP37 (Breast cancer) | 0.30 | [4] |
| dibenzo[b,f][2][3]diazepin-11(10H)-one derivative | SGC7901 (Gastric cancer) | Potent | [4] |
| dibenzo[b,f][2][3]diazepin-11(10H)-one derivative | HepG2 (Liver cancer) | Potent | [4] |
| dibenzo[b,f][2][3]diazepin-11(10H)-one derivative | HeLa (Cervical cancer) | Potent | [4] |
| dibenzo[b,f][2][3]diazepin-11(10H)-one derivative | HL-60 (Leukemia) | Potent | [4] |
Table 2: Endothelin Receptor Antagonism of 1,4-Benzodiazepine-2,5-dione Derivatives
| Compound | Target | IC50 (nM) | Reference |
| 17b | Endothelin Receptor | Low nM range | [5] |
| rac-39au | Dual ET(A)/ET(B) Receptor | Low nM range | [6][7] |
Table 3: Antitrypanosomal Activity of 1,4-Benzodiazepin-2-ones
| Compound Class | Target | MIC (μM) | Reference |
| Benzodiazepines with P2-transporter motif | Trypanosoma brucei | as low as 0.78 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the synthesis and evaluation of novel this compound derivatives.
Protocol 1: General Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones
This protocol is adapted from the benzodiazepine enolate alkylation method.[9]
Materials:
-
Appropriately substituted 1,4-benzodiazepin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium Hexamethyldisilazide (NaHMDS)
-
Alkylating agent (e.g., alkyl halide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting 1,4-benzodiazepin-2-one in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LiHMDS or NaHMDS (1.1 equivalents) in THF to the cooled solution.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-substituted 1,4-benzodiazepin-2-one.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., NCI-H522, HeLa, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 3: Endothelin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for endothelin receptors.[7][10]
Materials:
-
Cell membranes prepared from cells stably expressing human endothelin A (ETA) or endothelin B (ETB) receptors.
-
[¹²⁵I]-ET-1 (radioligand)
-
Test compounds at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA)
-
Non-specific binding control (e.g., 1 µM unlabeled ET-1)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [¹²⁵I]-ET-1 (final concentration ~25 pM), and 25 µL of the test compound solution.
-
For total binding, add 25 µL of binding buffer instead of the test compound. For non-specific binding, add 25 µL of unlabeled ET-1.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing 5-10 µg of protein).
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the use of the this compound scaffold in drug discovery.
Caption: Synthetic workflow for 1,4-benzodiazepin-2-ones.
Caption: GABA-A receptor modulation by benzodiazepines.
Caption: Workflow for in vitro anticancer screening.
References
- 1. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity [pubmed.ncbi.nlm.nih.gov]
- 2. chemisgroup.us [chemisgroup.us]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical synthesis of potential endothelin receptor antagonists of 1,4-benzodiazepine-2,5-dione derivatives bearing substituents at the C3-, N1- and N4-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzo[1,4]diazepin-2-one derivatives as endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 1,4-benzodiazepin-2-ones with antitrypanosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for C-acylation of 1,4-diazepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-acylation of lactams, specifically at the carbon alpha to the carbonyl group, is a fundamental transformation in organic synthesis, providing access to β-keto lactams. These products are valuable intermediates in the synthesis of a variety of nitrogen-containing heterocyclic compounds with potential therapeutic applications. This document provides detailed protocols and reaction conditions for the C-acylation of 1,4-diazepan-2-one, a key scaffold in medicinal chemistry. The reaction proceeds through the formation of a lactam enolate, which is then intercepted by an acylating agent. Due to the presence of an additional nitrogen atom in the diazepane ring, careful selection of reagents and reaction conditions is crucial to achieve the desired C-acylation and avoid competing N-acylation. The following sections outline generalized conditions, a detailed experimental protocol, and a visual representation of the experimental workflow.
Reaction Conditions for C-Acylation of Lactams
The C-acylation of lactams generally requires the formation of an enolate under anhydrous conditions, followed by the introduction of an acylating agent. The choice of base, solvent, temperature, and acylating agent can significantly influence the reaction's outcome and yield. Below is a summary of typical conditions extrapolated from the literature for lactam and related benzodiazepine systems, which can be optimized for this compound.
| Parameter | Condition | Notes |
| Base | Strong, non-nucleophilic bases such as Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LHMDS), or Potassium tert-butoxide.[1][2][3] | A slight excess of base (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete enolate formation.[1][4] For this compound, which has an N-H proton, at least two equivalents of base will be necessary to deprotonate both the amide and the α-carbon. |
| Solvent | Anhydrous aprotic solvents like Tetrahydrofuran (THF) or diethyl ether.[1][3] | The solvent must be completely dry to prevent quenching of the enolate. |
| Temperature | Enolate formation is typically carried out at low temperatures, such as -78 °C, to minimize side reactions.[1][3] | The reaction with the acylating agent may be continued at -78 °C or allowed to slowly warm to room temperature. |
| Acylating Agent | Acyl chlorides, anhydrides, or other activated acyl sources (e.g., methyl cyanoformate).[5] | The choice of acylating agent will depend on the desired acyl group to be introduced. |
| Reaction Time | Varies from minutes to several hours, depending on the specific substrates and conditions.[1][4] | Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Work-up | The reaction is typically quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] | Standard extractive work-up and purification by column chromatography are then performed. |
Experimental Protocol: C-Acylation of N-protected this compound
This protocol describes a general procedure for the C-acylation of an N-protected this compound. Protection of the N4-nitrogen is recommended to prevent N-acylation and to use a stoichiometric amount of base for the enolate formation at the C3 position. A common protecting group such as tert-butoxycarbonyl (Boc) or benzyl (Bn) can be used.
Materials:
-
N-protected this compound
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., Lithium diisopropylamide (LDA), solution in THF)
-
Acylating agent (e.g., acyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Reaction Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is used.
-
The flask is allowed to cool to room temperature under a stream of inert gas.
-
-
Enolate Formation:
-
Dissolve the N-protected this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (e.g., LDA, 1.1 equivalents) dropwise to the stirred solution via a syringe.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the enolate.[1]
-
-
Acylation:
-
In a separate flame-dried flask, prepare a solution of the acylating agent (1.2 equivalents) in anhydrous THF.
-
Slowly add the solution of the acylating agent to the enolate solution at -78 °C via a syringe.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC. The reaction may be allowed to warm slowly to a higher temperature if necessary.
-
-
Quenching and Work-up:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.[3]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired C-acylated this compound.
-
Experimental Workflow Diagram
Caption: Workflow for the C-acylation of this compound.
References
Application Notes and Protocols: 1,4-Diazepan-2-one in the Synthesis of Peptide Mimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of peptide mimetics incorporating the 1,4-diazepan-2-one scaffold. This class of compounds holds significant promise in drug discovery as conformationally constrained dipeptide surrogates, offering the potential for enhanced metabolic stability and receptor affinity compared to their natural peptide counterparts.
Introduction to this compound as a Peptidomimetic Scaffold
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor bioavailability and rapid degradation by proteases. The this compound core is a seven-membered heterocyclic ring that can be functionalized to mimic the spatial arrangement of amino acid side chains in a dipeptide. Its constrained conformation can lock the molecule into a bioactive conformation, leading to increased potency and selectivity for biological targets.
Synthesis of this compound Based Peptidomimetics
The synthesis of peptide mimetics incorporating the this compound scaffold can be achieved through solid-phase peptide synthesis (SPPS), a well-established and versatile technique for the assembly of peptide chains. The general strategy involves the use of a pre-synthesized this compound building block, which is then incorporated into the growing peptide chain on a solid support.
General Solid-Phase Synthesis Workflow
The solid-phase synthesis of a peptide mimetic containing a this compound unit follows a cyclical process of deprotection, coupling, and washing steps.
Caption: General workflow for solid-phase synthesis of a peptide mimetic.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a this compound Containing Peptide Mimetic
This protocol is adapted from established solid-phase peptide synthesis methodologies and is intended as a general guideline.[1][2][3][4] Specific reaction conditions may require optimization based on the sequence of the target peptide mimetic.
Materials:
-
Rink Amide resin (100-200 mesh)
-
Fmoc-protected amino acids
-
Fmoc-protected this compound building block (custom synthesis may be required)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF (10 mL/g of resin) for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Incorporation of this compound:
-
Couple the Fmoc-protected this compound building block using the same procedure as for a standard amino acid (Step 4).
-
-
Chain Elongation: Repeat steps 2-5 to couple the remaining amino acids in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Washing: Wash the resin with DMF (5 x 1 min) followed by DCM (5 x 1 min).
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide mimetic using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]
Quantitative Data
The following table provides representative data for the synthesis of a hypothetical peptide mimetic incorporating a this compound unit. Actual yields and purity will vary depending on the specific sequence and synthesis conditions.
| Step | Parameter | Typical Value |
| Resin Loading | Substitution Level | 0.5 - 0.7 mmol/g |
| Coupling Efficiency | Ninhydrin Test | >99% |
| Crude Peptide Yield | % (based on resin loading) | 70 - 90% |
| Purity after Purification | RP-HPLC (% area) | >95% |
| Final Product Yield | % (based on resin loading) | 20 - 40% |
Biological Applications and Signaling Pathways
Peptidomimetics based on the this compound scaffold are of significant interest as modulators of various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. Given the structural similarity of the diazepine core to benzodiazepines, a primary target of interest is the GABA-A receptor.
GABA-A Receptor Signaling
The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system.[7][8] It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[7][8] Benzodiazepines, and potentially this compound based mimetics, act as positive allosteric modulators of the GABA-A receptor.[9][10][11] They bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to an increased frequency of channel opening.[9]
Caption: Allosteric modulation of the GABA-A receptor by a peptide mimetic.
Characterization of this compound Peptidomimetics
The successful synthesis of the target peptidomimetic requires rigorous characterization to confirm its identity, purity, and structural integrity.
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and purification | A single major peak indicating a pure compound.[6] |
| Mass Spectrometry (MS) | Molecular weight determination | Observed mass corresponding to the calculated molecular weight of the target peptide mimetic.[5] |
| NMR Spectroscopy (¹H, ¹³C, COSY, etc.) | Structural elucidation and conformational analysis | Resonance signals consistent with the proposed structure, allowing for the assignment of all protons and carbons. |
Conclusion
The this compound scaffold represents a valuable tool in the design of novel peptide mimetics. The synthetic protocols outlined in these application notes provide a foundation for the creation of libraries of these compounds for screening against a wide range of biological targets. The potential for these mimetics to modulate key signaling pathways, such as the GABA-A receptor pathway, highlights their promise for the development of new therapeutics in areas such as neuroscience, oncology, and infectious diseases. Further research into the structure-activity relationships of these compounds will be crucial for realizing their full therapeutic potential.
References
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. GABA receptor - Wikipedia [en.wikipedia.org]
- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
Application of 1,4-Diazepan-2-one in Combinatorial Chemistry: A Scaffold for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-diazepan-2-one core is a seven-membered heterocyclic scaffold that presents a three-dimensional structure with multiple points for diversification, making it an attractive starting point for the generation of combinatorial libraries in drug discovery. While its benzo-fused analog, the 1,4-benzodiazepine, has been extensively utilized as a "privileged scaffold" in medicinal chemistry, the saturated this compound offers greater conformational flexibility and a different physicochemical profile.[1][2] This note details the application of this compound in the combinatorial synthesis of compound libraries for the discovery of novel bioactive molecules.
The synthesis of libraries based on the this compound scaffold can be achieved through both solid-phase and solution-phase methodologies. These approaches allow for the systematic introduction of a wide range of chemical functionalities at various positions of the diazepanone ring, enabling the exploration of a broad chemical space.
Key Features of the this compound Scaffold
The this compound scaffold offers several advantages for combinatorial library design:
-
Multiple Diversification Points: The scaffold possesses three primary points for the introduction of chemical diversity: the N-1 and N-4 nitrogen atoms and the C-3 carbon atom.
-
Three-Dimensional Structure: The non-planar nature of the seven-membered ring allows for the presentation of substituents in distinct spatial orientations, which can be crucial for molecular recognition by biological targets.
-
Synthetic Tractability: The synthesis and derivatization of the this compound core can be accomplished using well-established synthetic methodologies.
-
"Lead-like" Properties: The scaffold has a low molecular weight and provides a good starting point for the development of compounds with drug-like properties.
Combinatorial Synthesis Strategies
The generation of this compound-based libraries can be approached through several synthetic strategies, primarily involving the derivatization of a pre-formed scaffold. Both solid-phase and solution-phase parallel synthesis techniques are applicable.
Solid-Phase Synthesis
Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and by-products can be removed by simple washing of the resin-bound product. A general workflow for the solid-phase synthesis of a this compound library is depicted below.
Caption: Solid-phase synthesis workflow for a this compound library.
Solution-Phase Parallel Synthesis
Solution-phase parallel synthesis can be advantageous for smaller, focused libraries and allows for easier reaction monitoring. Multi-component reactions (MCRs) are particularly well-suited for the efficient construction of diverse scaffolds in a single step.[1]
Caption: Solution-phase parallel synthesis of a this compound library.
Experimental Protocols
The following are generalized protocols for the synthesis and derivatization of a this compound library. These are based on established methodologies for related heterocyclic systems and should be optimized for specific substrates.
Protocol 1: Solid-Phase Synthesis of a this compound Library
1. Attachment of the First Building Block:
-
Swell Wang resin (1.0 g, 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 30 min.
-
In a separate flask, dissolve Fmoc-protected amino acid (3.0 mmol) and HOBt (3.0 mmol) in dimethylformamide (DMF, 5 mL).
-
Add diisopropylcarbodiimide (DIC, 3.0 mmol) to the amino acid solution and stir for 10 min.
-
Add the activated amino acid solution to the swollen resin and shake at room temperature for 4 h.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
2. Elongation and Cyclization:
-
Treat the resin with 20% piperidine in DMF (10 mL) for 20 min to remove the Fmoc group. Wash with DMF (5 x 10 mL).
-
Couple a second, orthogonally protected amino acid (e.g., with an Alloc protecting group on the side-chain amine) using the same activation method as in step 1.
-
Selectively deprotect the side chain (e.g., Alloc removal with Pd(PPh₃)₄).
-
Induce on-resin cyclization by treating with a mild base (e.g., diisopropylethylamine (DIPEA) in DMF) to form the this compound ring.
3. Diversification:
-
N1-Alkylation: Treat the resin-bound scaffold with an alkyl halide (5.0 mmol) and a base such as potassium carbonate (5.0 mmol) in DMF. Heat at 60 °C for 16 h.
-
N4-Acylation: Treat the resin-bound scaffold with an acyl chloride or carboxylic acid (activated with HATU/DIPEA) (5.0 mmol) in DMF at room temperature for 4 h.
4. Cleavage:
-
Wash the derivatized resin thoroughly and dry.
-
Cleave the final compounds from the resin using a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 h.
-
Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the library members by preparative HPLC.
Protocol 2: Solution-Phase Synthesis of N-4 Substituted 1,4-Diazepan-2-ones
1. Synthesis of the Scaffold:
-
To a solution of an N-substituted ethylenediamine (10 mmol) in ethanol (20 mL), add an α,β-unsaturated ester (e.g., ethyl acrylate, 10 mmol).
-
Stir the mixture at room temperature for 24 h.
-
Heat the reaction mixture to reflux for 16 h to effect cyclization.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude this compound scaffold by column chromatography.
2. N1-Derivatization in Parallel:
-
Distribute the stock solution of the N-4 substituted this compound (0.1 M in DMF) into an array of reaction vials (e.g., 96-well plate).
-
To each vial, add a different alkylating or acylating agent (1.2 equivalents) and a base (e.g., potassium carbonate, 2.0 equivalents).
-
Seal the plate and heat at 60 °C for 16 h.
-
After cooling, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and analyze the purity of the library members by LC-MS.
Data Presentation
The following tables provide representative data for the synthesis of a hypothetical this compound library.
Table 1: Representative Yields for Solid-Phase Synthesis
| Building Block R1 (N1-alkylation) | Building Block R2 (N4-acylation) | Final Product Yield (%) | Purity (%) |
| Benzyl bromide | Acetyl chloride | 65 | 92 |
| 4-Methoxybenzyl chloride | Benzoyl chloride | 58 | 90 |
| Propargyl bromide | Cyclopropanecarbonyl chloride | 72 | 95 |
| Ethyl bromoacetate | Thiophene-2-carbonyl chloride | 55 | 88 |
Table 2: Representative Yields for Solution-Phase Synthesis
| N-4 Substituent | N-1 Alkylating Agent | Product Yield (%) | Purity (%) |
| Benzyl | Methyl iodide | 85 | 96 |
| Cyclohexyl | Ethyl iodide | 82 | 94 |
| 4-Fluorophenyl | Propyl bromide | 78 | 91 |
| 2-Pyridyl | Benzyl bromide | 75 | 93 |
Biological Applications and Signaling Pathways
Derivatives of the related 1,4-benzodiazepine scaffold are known to interact with a variety of biological targets, most notably the GABAᴀ receptor in the central nervous system.[3] Libraries based on the this compound scaffold can be screened against a wide range of targets to identify novel modulators of biological pathways.
Caption: Screening workflow and potential biological targets for a this compound library.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the construction of diverse chemical libraries for drug discovery. Its three-dimensional structure and multiple points for derivatization allow for the exploration of a significant chemical space. By employing established solid-phase and solution-phase combinatorial techniques, researchers can efficiently generate libraries of novel compounds for screening against a wide array of biological targets, paving the way for the discovery of new therapeutic agents.
References
Gram-Scale Synthesis of 1,4-Diazepan-2-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the gram-scale synthesis of 1,4-diazepan-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol is based on the cyclization of an N-(2-aminoethyl)-β-alanine ester, which is formed from the Michael addition of ethylenediamine to an acrylate.
Introduction
This compound, also known as homopiperazinone, is a seven-membered lactam containing two nitrogen atoms. This core structure is of significant interest in the development of novel therapeutic agents due to its conformational flexibility and ability to present substituents in a defined spatial orientation. This protocol details a reproducible and scalable two-step synthesis suitable for producing gram quantities of the target compound.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Michael Addition: Ethylenediamine is reacted with ethyl acrylate to form the intermediate, ethyl 3-((2-aminoethyl)amino)propanoate.
-
Cyclization/Lactamization: The amino ester intermediate is heated to induce intramolecular cyclization and form the desired this compound, with the elimination of ethanol.
Experimental Protocol
Materials and Equipment
Reagents:
-
Ethylenediamine (≥99%)
-
Ethyl acrylate (≥99%, contains MEHQ as inhibitor)
-
Ethanol (anhydrous, ≥99.5%)
-
Toluene (anhydrous, ≥99.8%)
-
Sodium sulfate (anhydrous, granular)
-
Diatomaceous earth (for filtration)
Equipment:
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
pH paper or pH meter
Step 1: Synthesis of Ethyl 3-((2-aminoethyl)amino)propanoate
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (60.1 g, 1.0 mol) in 150 mL of anhydrous ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add ethyl acrylate (50.0 g, 0.5 mol) dropwise to the cooled solution over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the ethyl acrylate is consumed.
-
Remove the ethanol and excess ethylenediamine under reduced pressure using a rotary evaporator.
-
The resulting crude oil is the desired intermediate, ethyl 3-((2-aminoethyl)amino)propanoate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Procedure:
-
To the flask containing the crude ethyl 3-((2-aminoethyl)amino)propanoate, add 250 mL of anhydrous toluene.
-
Set up the apparatus for distillation with a reflux condenser.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain reflux for 24-48 hours. The progress of the cyclization can be monitored by observing the collection of ethanol in the Dean-Stark trap (if used) or by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solution through a pad of diatomaceous earth to remove any polymeric byproducts.
-
Concentrate the filtrate under reduced pressure to yield a viscous oil or a semi-solid.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound as a white to off-white solid.
Data Presentation
| Parameter | Step 1: Michael Addition | Step 2: Cyclization/Lactamization |
| Starting Material | Ethylenediamine | Ethyl 3-((2-aminoethyl)amino)propanoate |
| Ethyl acrylate | ||
| Molar Ratio | Ethylenediamine : Ethyl acrylate (2 : 1) | 1 equivalent |
| Solvent | Anhydrous Ethanol | Anhydrous Toluene |
| Temperature | 0-10 °C (addition), then RT | Reflux (~110-120 °C) |
| Reaction Time | 14-18 hours | 24-48 hours |
| Work-up | Evaporation of solvent and excess reagent | Filtration and evaporation |
| Purification | None (used directly) | Vacuum distillation or column chromatography |
| Expected Yield | Quantitative (crude) | 60-70% (after purification) |
| Product Form | Viscous oil | White to off-white solid |
Visualizations
Experimental Workflow
Caption: Workflow for the gram-scale synthesis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical flow of the synthesis of this compound.
The Versatility of the 1,4-Diazepan-2-one Scaffold in CNS Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepan-2-one moiety is a privileged scaffold in medicinal chemistry, forming the core of a multitude of clinically significant central nervous system (CNS) agents. Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols to guide researchers in the exploration and development of novel CNS agents based on this versatile scaffold.
Application Notes
The this compound skeleton is most famously represented by the benzodiazepine class of drugs, which have been mainstays in the treatment of anxiety, insomnia, seizures, and muscle spasms for decades. The therapeutic effects of these agents are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain. By binding to a specific site on the receptor complex, this compound derivatives can enhance the effect of GABA, leading to a decrease in neuronal excitability.
More recently, the this compound scaffold has been successfully employed in the development of antagonists for other CNS targets, such as the orexin receptors, which are involved in the regulation of wakefulness and arousal. This highlights the adaptability of the scaffold to target different receptor systems and address a wider range of neurological and psychiatric disorders.
Key Therapeutic Areas:
-
Anxiolytics and Sedative-Hypnotics: By targeting GABA-A receptors, derivatives can be designed to have calming and sleep-inducing effects.
-
Anticonvulsants: Modulation of GABAergic inhibition is a key mechanism for controlling seizures.
-
Muscle Relaxants: Centrally acting muscle relaxant properties can be achieved through enhancement of GABAergic transmission.
-
Insomnia Treatments: Orexin receptor antagonists based on this scaffold represent a newer class of drugs for promoting sleep.
Data Presentation
The following tables summarize quantitative data for exemplary this compound and related 1,4-diazepane derivatives, showcasing their potency at different CNS targets.
Table 1: In Vitro Potency of this compound Derivatives as GABA-A Receptor Modulators
| Compound | GABA-A Receptor Subtype | Assay Type | Potency (EC50/IC50/Ki) | Reference |
| Diazepam | α1β2γ2 | Electrophysiology (Modulation) | EC50 = 64.6 ± 3.7 nM | [1] |
| Diazepam | α1β2γ2 | Electrophysiology (Direct Activation) | EC50 = 72.0 ± 2.0 nM | [1] |
| Diazepam | α5β3γ2 | Electrophysiology (Potentiation) | 162% ± 7% potentiation at 100 nM | [2] |
| Diazepam | α1β2γ2 | Electrophysiology (Potentiation) | 222% ± 7% potentiation at 100 nM | [2] |
| Diazepam | α2β3γ2 | Electrophysiology (Potentiation) | 341% ± 27% potentiation at 100 nM | [2] |
Table 2: In Vitro Potency of N,N-disubstituted-1,4-diazepane Derivatives as Orexin Receptor Antagonists
| Compound | Orexin Receptor Subtype | Assay Type | Potency (IC50) | Reference |
| Analog 47 | OX1R | Functional Assay | >625-fold selectivity for OX1R over OX2R | [3] |
| Analog 51 | OX1R | Functional Assay | >625-fold selectivity for OX1R over OX2R | [3] |
| [18F]BTF | OX1R | Binding Affinity | High and selective | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the synthesis and evaluation of novel this compound derivatives.
Protocol 1: General Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one Derivatives
This protocol describes a common synthetic route to the core benzodiazepine structure, which can be further modified.[5]
Materials:
-
2-amino-5-chlorobenzophenone
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
Sodium methoxide
-
Methyl iodide
-
Methanol
-
Toluene
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Step 1: Cyclization. A mixture of 2-amino-5-chlorobenzophenone and glycine ethyl ester hydrochloride in pyridine is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, is isolated by precipitation and filtration. The crude product is purified by recrystallization or column chromatography.
-
Step 2: N-Alkylation. The product from Step 1 is dissolved in a suitable solvent such as a mixture of methanol and toluene. A base, such as sodium methoxide, is added, followed by the addition of an alkylating agent (e.g., methyl iodide for the synthesis of diazepam). The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-alkylated product.
Protocol 2: In Vitro GABA-A Receptor Electrophysiology Assay
This protocol details the procedure for evaluating the modulatory effects of test compounds on GABA-A receptors expressed in a cellular system using patch-clamp electrophysiology.[6][7]
Materials:
-
HEK293 cells stably or transiently expressing the desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Cell culture medium and supplements
-
Patch-clamp rig with amplifier, data acquisition system, and perfusion system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal and external recording solutions
-
GABA stock solution
-
Test compound stock solution
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the target GABA-A receptor subunits under standard conditions. On the day of recording, prepare a cell suspension and plate onto coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) using a rapid perfusion system.
-
Once a stable baseline GABA response is established, co-apply the test compound with GABA.
-
Record the potentiation or inhibition of the GABA-evoked current by the test compound.
-
Perform concentration-response analysis by applying a range of test compound concentrations.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. Calculate the percentage modulation and determine the EC50 or IC50 value by fitting the concentration-response data to a suitable equation.
Protocol 3: Intracellular Calcium Mobilization Assay for Orexin Receptor Antagonists
This protocol describes a functional assay to screen for orexin receptor antagonists by measuring changes in intracellular calcium levels.[8][9]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the orexin 1 or orexin 2 receptor
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Orexin-A (agonist)
-
Test compounds (potential antagonists)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FDSS)
Procedure:
-
Cell Plating: Seed the orexin receptor-expressing cells into 96- or 384-well black-walled, clear-bottom assay plates and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cell plates and add the loading buffer.
-
Incubate the plates for 1 hour at 37°C.
-
-
Assay:
-
Prepare a compound plate containing the test compounds at various concentrations.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
The instrument automatically adds the test compounds (potential antagonists) to the cell plate and incubates for a defined period.
-
Subsequently, the instrument adds a pre-determined concentration of the agonist (orexin-A, typically at its EC80) to stimulate the receptors.
-
Monitor the fluorescence changes over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Antagonists will inhibit the orexin-A-induced calcium mobilization. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.[10][11]
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking system and software
-
Test animals (mice or rats)
-
Test compound and vehicle
-
Standard laboratory animal housing facilities
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the animals at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze freely for a set period (typically 5 minutes).
-
Record the session using the video tracking system.
-
-
Data Analysis: The software will analyze the video to determine parameters such as:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Protocol 5: Rotarod Test for Muscle Relaxant and Sedative Effects
The rotarod test is used to assess motor coordination and can indicate muscle relaxant or sedative properties of a compound.[7]
Materials:
-
Rotarod apparatus with a rotating rod
-
Test animals (mice or rats)
-
Test compound and vehicle
Procedure:
-
Training: Train the animals to stay on the rotating rod at a constant speed for a set duration (e.g., 1-2 minutes) for a few days before the test.
-
Baseline Measurement: On the test day, record the latency to fall from the rod for each animal before drug administration.
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: At specified time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the rotarod and record the time they are able to stay on the rotating rod.
-
Data Analysis: A significant decrease in the time the animals can stay on the rod compared to their baseline performance or the vehicle-treated group indicates impaired motor coordination, which can be due to muscle relaxation or sedation.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the development of CNS agents based on the this compound scaffold.
Caption: Synthetic workflow for this compound derivatives.
Caption: GABA-A receptor signaling pathway modulation.
Caption: Experimental workflow for CNS agent evaluation.
References
- 1. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating 1,4-Diazepan-2-one into Larger Molecular Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and incorporation of the 1,4-diazepan-2-one scaffold into larger molecular structures. This versatile heterocyclic motif serves as a valuable building block in medicinal chemistry, particularly in the development of peptidomimetics and other biologically active compounds. The following sections detail its applications, key synthetic protocols, and relevant biological data.
Applications of the this compound Scaffold
The this compound core is a privileged structure in drug discovery due to its conformational pre-organization, which can mimic peptide turns and present substituents in a well-defined spatial arrangement.[1] This has led to its exploration in various therapeutic areas.
Peptidomimetics and Modulation of Protein-Protein Interactions
The rigid yet adaptable seven-membered ring of this compound makes it an excellent scaffold for designing peptidomimetics. These structures can replicate the spatial orientation of amino acid side chains in a peptide, enabling them to interact with protein surfaces and disrupt protein-protein interactions (PPIs), which are implicated in numerous diseases.[2][3] The synthesis of trisubstituted 1,4-diazepan-3-one-based dipeptidomimetics has been explored as a novel molecular scaffold to reproduce biologically relevant topologies.[1]
CNS-Active Agents and Receptor Modulation
Derivatives of this compound, particularly the fused 1,4-benzodiazepine-2-ones, have a long history as central nervous system (CNS) active agents.[4][5] They are known to modulate the activity of various receptors, including:
-
GABAA Receptors: The classical mechanism of action for many benzodiazepines involves positive allosteric modulation of the GABAA receptor, leading to anxiolytic, sedative, and anticonvulsant effects.[4]
-
Metabotropic Glutamate Receptor 2 (mGluR2) Antagonists: A series of 1,3-dihydrobenzo[b][6][7]diazepin-2-one derivatives have been identified as non-competitive antagonists of mGluR2.[6] These compounds show potential for the treatment of depression and anxiety.[6]
Other Therapeutic Targets
The versatility of the this compound scaffold has led to its investigation in a range of other therapeutic applications, including:
-
Endothelin Receptor Antagonists: Novel benzo[6][7]diazepin-2-one derivatives have been developed as potent dual ET(A)/ET(B) receptor antagonists for the potential treatment of cardiovascular diseases.[8]
-
Anticancer Agents: Certain 1,4-benzodiazepine derivatives have demonstrated cytotoxic activities against human tumor cell lines.[9]
-
Antischistosomal Agents: Modifications to the benzodiazepine structure have yielded compounds with in vivo activity against Schistosoma parasites with reduced sedative effects.[10]
Experimental Protocols
This section provides detailed methodologies for the synthesis and functionalization of the this compound scaffold.
Synthesis of the Core this compound Scaffold
A common approach to the this compound ring system involves a reductive amination followed by cyclization.
Protocol 2.1.1: Synthesis of this compound via Reductive Amination and Cyclization [9]
-
Reductive Amination:
-
To a solution of a suitable N-protected amino aldehyde (1 equivalent) and ethylenediamine (1.2 equivalents) in a suitable solvent (e.g., methanol, dichloromethane), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diamine intermediate by column chromatography.
-
-
Cyclization:
-
Dissolve the purified diamine in a high-boiling point solvent (e.g., toluene, xylene) to achieve a high dilution condition (typically 0.01-0.05 M).
-
Heat the solution to reflux for 24-48 hours to effect cyclization via lactam formation.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Incorporation into Larger Frameworks: N-Arylation
The secondary amine at the N-4 position of the this compound ring is a key handle for introducing diversity. Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose.
Protocol 2.2.1: Palladium-Catalyzed N-Arylation of this compound [11]
-
To a reaction vessel, add this compound (1 equivalent), the desired aryl halide (or triflate) (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs2CO3, K3PO4, 2-3 equivalents).
-
Add a suitable anhydrous solvent (e.g., toluene, dioxane).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with an organic solvent (e.g., ethyl acetate).
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Solid-Phase Synthesis of this compound Derivatives
Solid-phase synthesis allows for the rapid generation of libraries of this compound derivatives for screening purposes.[7][12]
Protocol 2.3.1: General Solid-Phase Synthesis Workflow [12]
-
Resin Loading: Swell a suitable resin (e.g., Rink amide resin) in a compatible solvent (e.g., N,N-dimethylformamide, DMF). Attach the first building block, typically an Fmoc-protected amino acid, to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.
-
Coupling of the Second Building Block: Couple the second amino acid to the deprotected amine on the resin using a coupling agent and base.
-
Reductive Amination on Solid Support: Treat the resin-bound dipeptide with a suitable aldehyde and a reducing agent (e.g., NaBH(OAc)3) to introduce a substituent at the N-terminus.
-
Cyclization and Cleavage: Treat the resin with an acid (e.g., trifluoroacetic acid, TFA) to cleave the product from the solid support and concomitantly induce cyclization to form the this compound ring.
-
Purification: Purify the cleaved product by preparative high-performance liquid chromatography (HPLC).
Data Presentation
The following tables summarize quantitative data for representative molecules incorporating the this compound scaffold.
Table 1: Synthesis Yields of Substituted 1,4-Benzodiazepin-2-ones [13]
| Compound | R1 | R2 | R3 | Yield (%) |
| 9ac | H | H | PhS(CH2)2- | 91 |
| 9cc | Cl | H | PhS(CH2)2- | 91 |
| 9dc | CH3 | CH3 | PhS(CH2)2- | 95 |
Table 2: Biological Activity of mGluR2 Antagonists [6]
| Compound | R7 | R3 | Position A | Position B | Inhibition of [3H]-LY354740 (IC50, nM) |
| 1 | H | H | H | H | >10000 |
| 8am | OMe | Me | H | H | 130 |
| 10 | Cl | H | H | H | 250 |
Table 3: Antidepressant Activity of Benzodiazepine Analogues in Mice (Forced Swim Test) [14]
| Compound | Dose (mg/kg) | Immobility Time (s) |
| Control | - | 177.24 ± 1.82 |
| Diazepam | 2.5 | 70.13 ± 4.12 |
| Compound 2 (Chloro-substituted) | 1.25 | 80.81 ± 1.14 |
| Compound 2 (Chloro-substituted) | 2.5 | 75.68 ± 3.73 |
| Compound 5 (Nitro-substituted) | 1.25 | 118.95 ± 1.31 |
| Compound 5 (Nitro-substituted) | 2.5 | 106.69 ± 3.62 |
Visualizations
The following diagrams illustrate key workflows and signaling pathways related to the application of this compound derivatives.
Caption: General workflow for the synthesis and N-arylation of this compound.
Caption: Mechanism of GABA_A receptor modulation by benzodiazepine derivatives.
Caption: Signaling pathway of mGluR2 and its antagonism by this compound derivatives.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel benzo[1,4]diazepin-2-one derivatives as endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Protecting Group Strategies for 1,4-Diazepan-2-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-diazepan-2-one core is a valuable scaffold in medicinal chemistry, serving as a key structural motif in a variety of biologically active compounds. Its synthesis and subsequent functionalization require a robust and well-defined protecting group strategy to control the reactivity of its two distinct nitrogen atoms (N-1 and N-4). This document provides detailed application notes on common and orthogonal protecting group strategies, quantitative data for key transformations, and step-by-step experimental protocols for the synthesis of this important heterocyclic system.
Introduction: The Need for Selective Protection
The synthesis of substituted 1,4-diazepan-2-ones typically begins with a linear precursor, such as ethylenediamine, which contains two nucleophilic secondary amines. To achieve selective alkylation, acylation, or other modifications at either the N-1 or N-4 position, it is essential to temporarily mask one nitrogen while the other reacts. The choice of protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. An orthogonal protecting group strategy, where two different groups can be removed under distinct conditions, offers the highest degree of synthetic flexibility.
Common Protecting Groups for this compound Synthesis
The most prevalent protecting groups for the nitrogen atoms of the diazepanone scaffold are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), due to their stability and well-established deprotection methods.
Data Presentation: Comparison of Amine Protecting Groups
The selection of an appropriate protecting group is critical and depends on the planned synthetic route, particularly the conditions of subsequent reactions. The table below summarizes the characteristics of the most commonly used protecting groups for this scaffold.
| Protecting Group | Structure | Common Installation Reagents | Removal Conditions | Stability Profile |
| Boc (tert-butoxycarbonyl) | Boc-N< | Di-tert-butyl dicarbonate (Boc)₂O, TEA, DCM | Strong Acid (e.g., TFA in DCM; HCl in Dioxane) | Stable to hydrogenation and mild base. Labile to strong acid. |
| Cbz (benzyloxycarbonyl) | Cbz-N< | Benzyl chloroformate (CbzCl), NaHCO₃, Dioxane/H₂O | Catalytic Hydrogenation (e.g., H₂, Pd/C, MeOH) | Stable to acidic and basic conditions. Labile to hydrogenolysis. |
| Bn (Benzyl) | Bn-N< | Benzyl bromide (BnBr), K₂CO₃, MeCN | Catalytic Hydrogenation (e.g., H₂, Pd/C, MeOH) | Very stable to acidic and basic conditions. Labile to hydrogenolysis. |
Orthogonal Protection for Selective Functionalization
An orthogonal strategy is paramount when distinct modifications are required at the N-1 and N-4 positions. The combination of Boc and Cbz is a classic example. The Boc group can be selectively removed with acid, leaving the Cbz group intact for a reaction at the newly freed amine. Subsequently, the Cbz group can be removed by hydrogenation to allow for functionalization at the second nitrogen.
Logical Workflow for Orthogonal Synthesis
The following diagram illustrates a typical workflow for the synthesis and selective functionalization of a this compound using an orthogonal Boc/Cbz strategy.
Decision-Making for Protecting Group Strategy
Choosing the correct protecting group depends on the desired final substitution pattern and the chemical stability required for subsequent steps. The following flowchart provides a guide for this decision-making process.
Experimental Protocols
The following protocols are representative methods for key steps in the synthesis of a protected this compound.
Protocol 1: Selective Mono-Boc Protection of Ethylenediamine
This protocol achieves selective mono-protection by first converting the diamine into its hydrochloride salt, differentiating the two amine groups.[1][2]
Materials:
-
Ethylenediamine (1.0 eq)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl, 1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq)
-
10 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of ethylenediamine (1.0 eq) in MeOH at 0 °C, slowly add concentrated HCl (1.0 eq). Stir the mixture for 30 minutes at room temperature to form the ethylenediamine monohydrochloride salt.
-
Add a solution of (Boc)₂O (1.0 eq) in MeOH to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the MeOH under reduced pressure.
-
Dissolve the residue in water and cool to 0 °C. Adjust the pH to >12 by the slow addition of 10 M NaOH solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-ethylenediamine. Expected Yield: ~87%.[2]
Protocol 2: Synthesis of 1-Boc-4-Cbz-1,4-diazepan-2-one
This protocol outlines the formation of the diazepanone ring from a differentially protected diamine precursor.
Materials:
-
N-Boc-N'-Cbz-ethylenediamine (1.0 eq)
-
Ethyl acrylate (1.1 eq)
-
Ethanol (EtOH)
-
Sodium ethoxide (NaOEt, 1.5 eq)
-
Toluene
Procedure:
-
Michael Addition: Dissolve N-Boc-N'-Cbz-ethylenediamine (1.0 eq) in absolute ethanol. Add ethyl acrylate (1.1 eq) and stir the mixture at reflux for 24 hours. Monitor by TLC until the starting diamine is consumed. Concentrate the mixture under reduced pressure to obtain the crude Michael adduct.
-
Cyclization: Dissolve the crude adduct in toluene. Add sodium ethoxide (1.5 eq) and heat the mixture to 80-90 °C for 12 hours. The cyclization results in the formation of the lactam ring.
-
Work-up: Cool the reaction mixture to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 1-Boc-4-Cbz-1,4-diazepan-2-one.
Protocol 3: Selective Deprotection of 1-Boc-4-Cbz-1,4-diazepan-2-one
This protocol demonstrates the selective removal of the Boc group under acidic conditions.
Materials:
-
1-Boc-4-Cbz-1,4-diazepan-2-one (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 10 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the protected 1-Boc-4-Cbz-1,4-diazepan-2-one (1.0 eq) in DCM.
-
Cool the solution to 0 °C and add TFA (10 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield 4-Cbz-1,4-diazepan-2-one, which can be used directly for N-1 functionalization.
Note: For subsequent removal of the Cbz group, standard hydrogenolysis conditions (H₂, 10% Pd/C in MeOH or EtOH) can be employed.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Diazepan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diazepan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward synthesis of this compound involves a two-step one-pot reaction. The first step is a Michael addition of ethylenediamine to an acrylic acid derivative, typically an acrylate ester like methyl acrylate or ethyl acrylate. This is followed by an intramolecular cyclization of the resulting N-(2-aminoethyl)-β-alanine ester, which upon heating, yields the desired this compound.
Q2: What are the typical reaction conditions for this synthesis?
While specific conditions can vary, a general protocol involves the slow addition of an acrylate ester to a solution of ethylenediamine in a suitable solvent, such as methanol or ethanol, at a controlled temperature (often starting at low temperatures and gradually warming to room temperature). The subsequent cyclization is typically achieved by heating the reaction mixture to reflux for several hours.
Q3: I am observing a significant amount of a high-boiling, viscous oil in my crude product. What could this be?
A common issue is the formation of oligomers or polymers. This can occur through several side reactions, including the self-condensation of the intermediate β-alanine ester or polymerization of the starting acrylate.[1] Insufficient dilution or excessive heating during the cyclization step can promote these intermolecular reactions over the desired intramolecular cyclization.
Q4: My yield of this compound is consistently low. What are the potential causes?
Low yields can be attributed to several factors:
-
Formation of Side Products: Competing side reactions such as the formation of piperazine-2,5-dione derivatives or double Michael addition products can significantly reduce the yield of the desired product.
-
Incomplete Cyclization: The cyclization step may require prolonged heating or the use of a catalyst in some cases. Insufficient reaction time or temperature can lead to a mixture of the intermediate amino ester and the final product.
-
Product Loss During Work-up: this compound has some water solubility, so care must be taken during aqueous work-up and extraction steps to minimize product loss.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect stoichiometry of reactants. | Ensure accurate measurement of ethylenediamine and acrylate ester. A slight excess of ethylenediamine is sometimes used to minimize double addition. |
| Reaction temperature is too low for cyclization. | After the initial Michael addition, ensure the reaction is heated to a sufficient temperature (e.g., reflux in methanol or ethanol) for an adequate amount of time to drive the intramolecular cyclization. | |
| Deactivation of reagents. | Use fresh, high-purity starting materials. Ethylenediamine can absorb atmospheric CO2. | |
| Presence of a High Molecular Weight, Viscous Side Product | Polymerization of the acrylate starting material. | Add the acrylate ester slowly and with efficient stirring to the ethylenediamine solution to ensure rapid reaction and prevent localized high concentrations of the acrylate. |
| Intermolecular self-condensation of the N-(2-aminoethyl)-β-alanine ester intermediate. | Conduct the cyclization step under reasonably dilute conditions to favor the intramolecular reaction. Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for cyclization. | |
| Formation of a White Crystalline Precipitate (Insoluble in most organic solvents) | Formation of a cyclic dipeptide (a piperazine-2,5-dione derivative) from the self-condensation of two molecules of the intermediate. | Optimize the cyclization conditions (temperature and concentration) to favor the seven-membered ring formation. |
| Difficulty in Product Purification | Presence of multiple side products with similar polarities. | Employ column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) for effective separation. |
| Co-distillation of product with solvent. | Use rotary evaporation under reduced pressure and moderate temperature to remove the solvent. For final drying, a high-vacuum pump may be necessary. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Ethylenediamine
-
Methyl Acrylate
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl acrylate (1.0 eq) dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Heat the reaction mixture to reflux and maintain reflux for 12-24 hours to effect cyclization.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1,4-Diazepan-2-one and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,4-diazepan-2-one and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and its derivatives.
Issue 1: Low yield after column chromatography.
-
Question: I am losing a significant amount of my this compound derivative during silica gel column chromatography. What could be the cause and how can I improve the yield?
-
Answer: Low recovery from silica gel chromatography is a common issue with amide-containing compounds, which can be quite polar and adhere strongly to the silica. Here are several potential causes and solutions:
-
Strong Adsorption to Silica: The amide and amine functionalities in your molecule can form strong hydrogen bonds with the silanol groups on the silica surface, leading to irreversible adsorption or "streaking" on the column.
-
Solution 1: Use a less polar stationary phase. Consider using alumina (basic or neutral) instead of silica gel, which can be more suitable for basic compounds.[1][2]
-
Solution 2: Modify the mobile phase. Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the eluent.[2] This will compete with your compound for binding to the acidic sites on the silica, reducing tailing and improving recovery. A common mobile phase for related compounds is a mixture of ethyl acetate, methanol, and concentrated ammonia.[3][4]
-
Solution 3: Consider reverse-phase chromatography. If your compound has sufficient non-polar character, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol can be a good alternative.[2]
-
-
Product Instability on Silica: Some compounds can degrade on acidic silica gel.
-
Solution: Use a neutral or deactivated silica gel, or switch to an alternative stationary phase like alumina.
-
-
Issue 2: Difficulty in removing starting materials or byproducts.
-
Question: I am having trouble separating my desired this compound derivative from unreacted starting materials (e.g., amines, acyl chlorides) and side products.
-
Answer: The choice of purification strategy depends on the nature of the impurities.
-
Unreacted Amines:
-
Solution 1: Acidic wash. Perform a liquid-liquid extraction with a dilute acid (e.g., 1M HCl). The amine impurity will be protonated and move to the aqueous layer, while your (less basic) amide product should remain in the organic layer.[1]
-
Solution 2: Cation exchange chromatography. Use a strong cation exchange (SCX) column. The basic amine impurity will bind to the column, allowing your product to be washed through.[1]
-
-
Unreacted Acyl Chlorides:
-
Solution: Acyl chlorides are generally reactive and can be quenched with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up.
-
-
Other Organic Impurities with Similar Polarity:
-
Solution 1: Optimize chromatography. Experiment with different solvent systems for your column chromatography. A good starting point is to screen various mobile phases using Thin Layer Chromatography (TLC).[3][4][5] Refer to the table below for some suggested TLC solvent systems for related compounds.
-
Solution 2: Recrystallization. If your product is a solid, recrystallization can be a highly effective method for removing impurities.[6] Experiment with different solvents to find one in which your product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.
-
-
Issue 3: The purified product is an oil instead of a solid.
-
Question: My this compound derivative is an oil, making it difficult to handle and assess its purity. How can I induce crystallization?
-
Answer: "Oiling out" is a common problem in crystallization. Here are some techniques to try:
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
Solvent-antisolvent method: Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[7][8]
-
Trituration: Add a poor solvent to your oil and stir vigorously. This can sometimes induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general techniques for purifying this compound and its derivatives?
A1: The most common and effective purification techniques for this class of compounds are:
-
Column Chromatography: Silica gel is widely used, but for more basic derivatives, alumina may be a better choice.[1][2] Modifying the mobile phase with a small amount of base (e.g., triethylamine) can improve separation and yield on silica.[2]
-
Recrystallization: This is an excellent method for obtaining highly pure solid products.[6] Common solvents to try include ethanol, acetone, acetonitrile, and mixtures such as hexane/ethyl acetate.[6][9]
-
Liquid-Liquid Extraction: This is useful for removing acidic or basic impurities during the work-up.[1]
Q2: How do I choose a suitable solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. A general rule of thumb is that solvents with similar functional groups to your compound may be good solubilizers.[9] For amides, polar solvents like ethanol, acetone, and acetonitrile are often good choices.[6] It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions.
Q3: Can I use Thin Layer Chromatography (TLC) to optimize my column chromatography conditions?
A3: Absolutely. TLC is a rapid and invaluable tool for developing a separation method before running a column. You can test various solvent systems on a TLC plate to find the one that gives the best separation between your product and any impurities. The mobile phase that gives your product an Rf value of around 0.2-0.4 is often a good starting point for column chromatography.
Q4: My compound streaks on the TLC plate. What does this mean and how can I fix it?
A4: Streaking on a TLC plate, especially with basic compounds like some this compound derivatives, is usually due to strong interaction with the acidic silica gel. This can be addressed by adding a small amount of a base, such as triethylamine or a few drops of ammonium hydroxide, to your developing solvent.[2]
Data Presentation
Table 1: Suggested TLC Mobile Phases for Benzodiazepine Derivatives (Related to 1,4-Diazepan-2-ones)
| Mobile Phase Composition | Ratio (v/v/v) | Reference |
| Ethyl acetate - Methanol - Conc. Ammonia | 17:2:1 | [3][4] |
| Chloroform - Methanol | 9:1 | [10] |
| Benzene - Acetonitrile - Methanol | 8:1:1 | [5] |
| Ethanol - Diethyl ether - Acetone | 60:20:20 | [5] |
| Ethanol - Diethyl ether - Acetone | 75:15:10 | [5] |
| Ethanol - Diethyl ether | 60:40 | [5] |
Table 2: Common Solvents for Recrystallization of Amides
| Solvent | Comments | Reference |
| Ethanol | A good general-purpose polar solvent. | [6] |
| Acetone | Another useful polar solvent. | [6] |
| Acetonitrile | Often gives very good results for amides. | [6] |
| n-Hexane / Ethyl Acetate | A common two-solvent system for compounds with intermediate polarity. | [9] |
| n-Hexane / Acetone | Another effective two-solvent system. | [9] |
| Water | Can be used for more polar derivatives. | [9] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Mandatory Visualization
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 5. jistox.in [jistox.in]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. akjournals.com [akjournals.com]
Technical Support Center: Optimizing 1,4-Diazepan-2-one Cyclization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 1,4-diazepan-2-one cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound is through the intramolecular cyclization of an N-(2-aminoethyl)-β-alanine ester. This precursor is typically synthesized by the Michael addition of ethylenediamine to an acrylate ester, such as ethyl acrylate. The subsequent cyclization is often achieved through thermal methods or by using base catalysis.
Q2: Why are seven-membered ring cyclizations, like the formation of this compound, often challenging?
A2: The formation of seven-membered rings faces higher entropic and enthalpic barriers compared to the formation of five- or six-membered rings.[1] This can lead to slower reaction rates and a greater propensity for side reactions, such as intermolecular polymerization.
Q3: What are the primary competing side reactions to be aware of during the cyclization?
A3: The most significant side reaction is intermolecular polymerization, where the linear amino ester precursor reacts with other molecules of itself to form long polymer chains instead of cyclizing. Other potential side reactions include hydrolysis of the ester if water is present, and for some precursors, racemization if chiral centers are present.
Q4: How can I monitor the progress of the cyclization reaction?
A4: Thin-layer chromatography (TLC) is a common method to monitor the disappearance of the starting material (the linear amino ester) and the appearance of the product (this compound). Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative analysis of the reaction mixture over time.
Q5: What are the typical purification methods for this compound?
A5: Purification of this compound can be challenging due to its polarity. Column chromatography on silica gel or alumina is a common approach. Recrystallization from a suitable solvent system, such as ethanol, acetone, or acetonitrile, can also be an effective method for purification.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction by TLC. For thermal cyclizations, ensure the solvent is refluxing appropriately. |
| 2. Insufficient reaction time. | Extend the reaction time, taking aliquots periodically to analyze for product formation. | |
| 3. Inactive catalyst (if applicable). | If using a base catalyst, ensure it is fresh and from a reliable source. Consider trying a different base (e.g., sodium ethoxide, potassium tert-butoxide). | |
| 4. Poor quality starting material. | Verify the purity of the N-(2-aminoethyl)-β-alanine ester precursor by NMR or other analytical techniques. | |
| Significant Polymer Formation | 1. High concentration of starting material. | The cyclization is an intramolecular process, while polymerization is intermolecular. Running the reaction at high dilution can favor the desired intramolecular cyclization. |
| 2. Reaction temperature is too high. | While higher temperatures can promote cyclization, excessively high temperatures can also accelerate polymerization. Optimize the temperature to find a balance. | |
| Presence of Multiple Unidentified Byproducts | 1. Decomposition of starting material or product. | Consider lowering the reaction temperature or using a milder catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| 2. Side reactions with solvent. | Ensure the chosen solvent is inert under the reaction conditions. For example, some solvents may react with strong bases. | |
| Difficulty in Product Isolation | 1. Product is highly soluble in the workup solvent. | During aqueous workup, saturate the aqueous layer with salt (e.g., NaCl) to decrease the polarity and improve extraction efficiency into the organic phase. |
| 2. Product is not separating well during chromatography. | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina. |
Experimental Protocols
Synthesis of Ethyl N-(2-aminoethyl)-3-aminopropanoate (Precursor)
-
To a solution of ethylenediamine (1 equivalent) in a suitable solvent such as ethanol, add ethyl acrylate (1 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the ethyl acrylate is consumed.
-
Remove the solvent under reduced pressure. The resulting crude product can often be used in the next step without further purification. If necessary, purify by vacuum distillation.
Thermal Cyclization of Ethyl N-(2-aminoethyl)-3-aminopropanoate
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude ethyl N-(2-aminoethyl)-3-aminopropanoate in a high-boiling, inert solvent such as xylene or toluene. The reaction should be run at high dilution (e.g., 0.01-0.05 M).
-
Heat the solution to reflux and maintain reflux for 24-48 hours.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
stability issues of 1,4-diazepan-2-one under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,4-diazepan-2-one under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Acidic Media
Symptoms:
-
Loss of starting material observed by TLC, HPLC, or LC-MS analysis.
-
Appearance of new, more polar spots/peaks in the chromatogram.
-
A significant drop in pH of the reaction mixture over time.
Potential Cause:
This compound, a cyclic diamine with an amide bond, is susceptible to acid-catalyzed hydrolysis. The seven-membered ring can undergo cleavage, particularly at the amide linkage, leading to the formation of a linear amino acid derivative.
Troubleshooting Steps:
-
pH Monitoring and Control: Continuously monitor the pH of your reaction mixture. If acidic conditions are not required for your reaction, buffer the solution to a neutral pH (6.5-7.5) using a non-reactive buffer system (e.g., phosphate buffer).
-
Temperature Reduction: Hydrolysis is temperature-dependent. If compatible with your experimental requirements, lower the reaction temperature to minimize the rate of degradation.
-
Solvent Selection: In aqueous solutions, the concentration of water is high, favoring hydrolysis. If possible, consider using anhydrous organic solvents. If an aqueous medium is necessary, minimize the water content.
-
Reaction Time Optimization: Reduce the exposure time of this compound to acidic conditions to the minimum necessary for your transformation.
-
Protecting Group Strategy: For multi-step syntheses, consider protecting the amide functionality, though this adds complexity to the synthetic route.
Issue 2: Reaction Failure or Low Yield in the Presence of a Strong Base
Symptoms:
-
Incomplete conversion of starting material.
-
Formation of multiple, unidentified byproducts.
-
Evidence of ring-opening from mass spectrometry data.
Potential Cause:
Under strongly basic conditions, this compound can undergo base-catalyzed hydrolysis of the amide bond. Additionally, deprotonation at positions alpha to the carbonyl group can lead to side reactions.
Troubleshooting Steps:
-
Base Selection: If possible, use a milder, non-nucleophilic base. If a strong base is required, consider sterically hindered bases to minimize nucleophilic attack on the carbonyl carbon.
-
Temperature Control: Perform the reaction at the lowest possible temperature to control the rate of hydrolysis and other side reactions.
-
Anhydrous Conditions: Strictly maintain anhydrous conditions to prevent hydrolysis. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry of Base: Carefully control the stoichiometry of the base. Use the minimum effective amount to avoid excess base that could promote degradation.
-
Reverse Addition: Consider adding the substrate to the base solution at a low temperature (reverse addition) to minimize the exposure of the substrate to a high concentration of the base.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic solution?
A1: Based on studies of structurally similar 1,4-benzodiazepines, the primary degradation pathway for this compound in acidic solution is expected to be hydrolysis of the endocyclic amide bond.[1][2] This acid-catalyzed process involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the seven-membered ring to form a linear amino acid derivative.
Q2: How does the stability of this compound compare under acidic versus basic conditions?
Q3: Are there any specific pH ranges that should be avoided when working with this compound?
A3: To ensure the stability of this compound, it is advisable to maintain the pH of aqueous solutions within a near-neutral range (approximately pH 6 to 8). Both strongly acidic (pH < 4) and strongly basic (pH > 10) conditions are likely to accelerate hydrolytic degradation.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: Several analytical techniques can be employed to monitor the stability of this compound and detect potential degradation products. These include:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying the parent compound and its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the degradation products, aiding in their identification.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the progress of a reaction and detecting the formation of byproducts.
Data Presentation
Table 1: Predicted pH-Rate Profile for the Hydrolysis of this compound at 25°C (Hypothetical Data)
| pH | Predicted Pseudo-First-Order Rate Constant (k_obs, s⁻¹) | Predicted Half-Life (t½, hours) |
| 1 | 5.0 x 10⁻⁵ | 3.85 |
| 3 | 1.0 x 10⁻⁶ | 192.5 |
| 5 | 2.0 x 10⁻⁷ | 962.5 |
| 7 | 1.0 x 10⁻⁸ | 19250 |
| 9 | 3.0 x 10⁻⁷ | 641.7 |
| 11 | 2.5 x 10⁻⁶ | 77.0 |
| 13 | 6.0 x 10⁻⁵ | 3.2 |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes. It is based on the general behavior of similar cyclic amides and benzodiazepines in aqueous solutions. Actual experimental results may vary.
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of this compound
Objective: To develop a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid. A typical starting gradient could be 10% acetonitrile, ramping to 90% acetonitrile over 15 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation:
-
Forced Degradation (Acidic): Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time. Neutralize a sample with 0.1 M NaOH before injection.
-
Forced Degradation (Basic): Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize a sample with 0.1 M HCl before injection.
-
Control Sample: Dissolve this compound in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Column Temperature: 30°C
-
-
Analysis: Inject the control and forced degradation samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
troubleshooting low conversion rates in 1,4-diazepan-2-one reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of 1,4-diazepan-2-one. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during this seven-membered lactam formation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic strategies for the this compound core involve the cyclization of linear precursors. Two prevalent methods are:
-
Method A: The reaction of ethylenediamine with an acrylic acid derivative (e.g., ethyl acrylate) followed by intramolecular cyclization of the resulting N-(2-aminoethyl)-β-alanine ester.
-
Method B: Reductive amination of a protected aminoacetaldehyde with an amino acid derivative, followed by deprotection and cyclization.
For substituted analogs, particularly benzodiazepines, a common route is the condensation of an o-phenylenediamine derivative with a ketone or α-haloacetyl halide, followed by cyclization.
Q2: Why is the formation of a seven-membered ring, like in this compound, often challenging?
A2: The formation of a seven-membered ring is entropically disfavored compared to the formation of five- or six-membered rings. This is due to the greater loss of conformational freedom when bringing the reactive ends of a longer linear precursor together for cyclization. This inherent difficulty can often lead to lower yields and slower reaction rates.
Q3: What are the key reaction parameters to control for optimizing the yield of this compound?
A3: Several parameters are critical for optimizing the yield:
-
Temperature: Temperature can significantly influence the rate of both the desired cyclization and potential side reactions.
-
Concentration (Dilution): High dilution conditions often favor intramolecular cyclization over intermolecular polymerization, which is a common side reaction.
-
Catalyst: The choice of acid or base catalyst can be crucial for promoting the desired reaction pathway. For benzodiazepine synthesis, solid acid catalysts like zeolites have been shown to be effective.
-
Solvent: The solvent can affect the solubility of reactants and intermediates, as well as the reaction rate and equilibrium position.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for maximizing product formation while minimizing degradation or side product formation.
Troubleshooting Guide for Low Conversion Rates
This guide addresses specific issues that can lead to low conversion rates in this compound synthesis.
Issue 1: Low Yield in Intramolecular Cyclization of Acyclic Precursors
Symptoms:
-
Low conversion of the linear amino ester precursor.
-
Presence of starting material and/or polymeric byproducts in the final reaction mixture.
-
Formation of multiple spots on Thin Layer Chromatography (TLC) analysis.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Intermolecular Polymerization: At high concentrations, the linear precursors can react with each other to form long polymer chains instead of cyclizing. | Solution: Employ high-dilution conditions. This can be achieved by slowly adding the precursor to a larger volume of refluxing solvent over an extended period. |
| Unfavorable Reaction Kinetics: The activation energy for the intramolecular cyclization may be too high under the current conditions. | Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Experiment with a range of temperatures to find the optimal balance. |
| Inefficient Catalysis: The chosen catalyst may not be effectively promoting the cyclization. | Solution: Screen different catalysts. For amide formation, various acid and base catalysts can be employed. For related benzodiazepine synthesis, catalysts such as BF₃-etherate, polyphosphoric acid, and solid acids like H-MCM-22 have been used successfully. |
| Solvent Effects: The solvent may not be suitable for the reaction, affecting solubility or favoring side reactions. | Solution: Test a range of solvents with different polarities and boiling points. For instance, in some flow chemistry syntheses of related compounds, acetonitrile has been found to be a suitable solvent.[1] |
| Hydrolysis of Reactants or Products: The presence of water can lead to the hydrolysis of ester or amide functional groups, especially under acidic or basic conditions. | Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If water is a known byproduct, consider using a Dean-Stark apparatus to remove it as it forms. |
Issue 2: Formation of Significant Side Products
Symptoms:
-
Multiple unexpected peaks in HPLC or GC-MS analysis.
-
Difficulty in purifying the desired this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Dimerization: Two molecules of the linear precursor can react to form a 14-membered cyclic dimer. | Solution: Similar to preventing polymerization, use high-dilution conditions to favor the intramolecular reaction. |
| Elimination Reactions: Depending on the structure of the precursor, elimination reactions can compete with cyclization. | Solution: Adjust the reaction temperature and choice of base. A non-nucleophilic, sterically hindered base may be preferable to minimize elimination. |
| Rearrangement Reactions: Under certain conditions, the initial cyclized product or intermediates may undergo rearrangements. | Solution: Monitor the reaction progress closely by TLC or HPLC to identify the formation of any transient intermediates and adjust reaction time and temperature accordingly to isolate the desired product before rearrangement occurs. |
Experimental Protocols
Key Experiment: Optimization of Cyclization Temperature in Diazepam Synthesis (as a model for this compound)
This protocol is adapted from a continuous flow synthesis of diazepam and illustrates the impact of temperature on yield.[1]
Objective: To determine the optimal temperature for the cyclization step to maximize the yield of the diazepine ring.
Methodology:
-
Prepare a solution of the N-acylated intermediate in a suitable solvent (e.g., acetonitrile).
-
Prepare a solution of the cyclizing agent (e.g., a mixture of NH₄OH and NH₄Br in water).
-
In a continuous flow reactor, pump the two solutions to a T-mixer, and then pass the combined stream through a heated reactor coil.
-
Set the residence time in the heated coil to a constant value (e.g., 10 minutes).
-
Perform the reaction at different temperatures, for example, 40°C and 60°C.
-
Collect the output from the reactor and analyze the crude product mixture by UPLC or HPLC to determine the percentage yield of the cyclized product.
Expected Results:
| Temperature (°C) | Residence Time (min) | Crude Yield of Diazepam (%) |
| 40 | 10 | 61 |
| 60 | 10 | 86 |
Data adapted from a study on the continuous flow synthesis of diazepam.[1]
Visualizations
References
Technical Support Center: Purification of Crude 1,4-Diazepan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,4-diazepan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: While a definitive list of impurities is specific to the synthetic route employed, common impurities in related lactam and benzodiazepine syntheses can provide insight. Potential impurities in crude this compound may include:
-
Unreacted Starting Materials: Such as the corresponding amino acid or diamine precursors.
-
Polymeric Byproducts: Formed through intermolecular reactions.
-
Side-Reaction Products: Arising from alternative cyclization pathways or reactions of functional groups. For instance, impurities related to those found in Diazepam synthesis could include compounds from unintended condensations.[1][2]
-
Residual Solvents and Reagents: From the synthesis and initial work-up steps.
Q2: What are the recommended initial steps for purifying crude this compound?
A2: A general approach to purifying crude this compound involves a combination of the following techniques:
-
Extraction: To remove acidic or basic impurities.
-
Recrystallization: To isolate the pure crystalline product from soluble impurities.
-
Column Chromatography: For separation of closely related impurities.
-
Distillation (under reduced pressure): If the compound is thermally stable and volatile enough.
The choice and sequence of these techniques will depend on the nature and quantity of the impurities present.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| The chosen solvent is too good a solvent for this compound, even at low temperatures. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Consider a two-solvent system. |
| Too much solvent was used, preventing saturation and crystallization upon cooling. | Reduce the volume of the solvent by evaporation before cooling. |
| The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The product is precipitating out as an oil instead of crystals. | Try adding a small seed crystal to induce crystallization. Alternatively, redissolve the oil in a minimum amount of hot solvent and try a different cooling rate or a different solvent system. |
Issue 2: Persistent Impurities After Recrystallization
| Possible Cause | Troubleshooting Step |
| The impurity has similar solubility to this compound in the chosen solvent. | Try a different recrystallization solvent or a solvent mixture. |
| The impurity is co-crystallizing with the product. | Consider an alternative purification method such as column chromatography or an acid-base extraction to remove the specific impurity before recrystallization. |
| The crude material contains a high percentage of impurities. | Perform a preliminary purification step, such as a wash or an extraction, before recrystallization. |
Issue 3: Difficulty in Separating Impurities by Column Chromatography
| Possible Cause | Troubleshooting Step |
| The chosen eluent system does not provide adequate separation (similar Rf values). | Systematically vary the polarity of the eluent. A common starting point for amines is a mixture of dichloromethane and methanol. |
| The compound is streaking on the silica gel column. | Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent to suppress the interaction of the basic amine with the acidic silica gel. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Acidic and Neutral Impurities
This protocol is designed to separate the basic this compound from acidic and neutral organic impurities.
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated this compound will be in the aqueous layer, while acidic and neutral impurities will remain in the organic layer.
-
Separate the aqueous layer.
-
Wash the organic layer with another portion of the dilute acid to ensure complete extraction of the product.
-
Combine the aqueous extracts.
-
To recover the product, make the combined aqueous layers basic by slowly adding a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the pH is > 9.
-
Extract the now deprotonated, water-insoluble this compound with fresh organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization from Ethanol
Recrystallization from ethanol has been reported for the purification of related benzodiazepine compounds.[3][4]
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and a condenser to avoid solvent loss.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals start to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Column Chromatography
This protocol provides a general guideline for purifying this compound using silica gel chromatography.
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial eluent.
-
Load the Sample: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica gel containing the sample to the top of the column.
-
Elution: Start with a less polar eluent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common gradient for amines is from 0% to 10% methanol in dichloromethane.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Solubility of Diazepam (a related Benzodiazepine) in Different Solvents
Note: This data is for Diazepam and serves as an analogous reference for selecting solvents for this compound.
| Solvent | Solubility | Reference |
| Water | Very slightly soluble | [4] |
| Ethanol | Soluble | [4] |
| Chloroform | Freely soluble | [4] |
| Methylene Chloride | Soluble | [5] |
| Petroleum Ether | Sparingly soluble | [5] |
Table 2: HPLC Conditions for Analysis of Diazepam and Related Impurities
Note: This is an example HPLC method for a related compound and may need optimization for this compound.
| Parameter | Condition | Reference |
| Column | C18 (e.g., Novapack, 3.9x150 mm) | [1] |
| Mobile Phase | Acetonitrile:Methanol:Water (400:400:200, v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 254 nm | [1] |
Visualizations
References
Technical Support Center: Synthesis of 1,4-Benzodiazepin-2-ones
A Note on Nomenclature: This guide focuses on the synthesis and scale-up of the 1,4-benzodiazepin-2-one scaffold, the core structure of widely used pharmaceuticals like Diazepam (Valium).[1][2] While the query specified "1,4-diazepan-2-one," a simpler, non-fused heterocyclic compound, the available literature on industrial scale-up predominantly concerns the more complex benzodiazepine derivatives.[3][4] The principles and troubleshooting steps discussed here are highly relevant for researchers in drug development working with this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low yields during the final cyclization step. What are the common causes and solutions?
Low yields in the cyclization to form the seven-membered diazepine ring can stem from several factors. The reaction mechanism involves a nucleophilic substitution followed by an intramolecular condensation.[3] This final condensation can be the rate-limiting step and is sensitive to reaction conditions.[3]
-
Cause 1: Hydrolysis of Intermediates: The presence of water and acid (HBr is a byproduct) can promote the hydrolysis of amide bonds in the reaction intermediate, reverting it to starting material.[3]
-
Solution 1: Ensure anhydrous conditions where possible. The choice of ammonia source and solvent system is critical. For instance, using a combined NH₄Br/NH₄OH solution has been shown to be effective.[3]
-
Cause 2: Incomplete Reaction: The cyclization step can be slow and may require elevated temperatures to proceed to completion.[3]
-
Solution 2: Optimize the reaction temperature and time. In continuous flow synthesis, increasing the temperature from 40°C to 60°C has been shown to improve yields from 61% to 86%.[3] For batch processes, careful heating and monitoring for reaction completion (e.g., by TLC or HPLC) are essential.
-
Cause 3: Sub-optimal pH: The nucleophilicity of the amine and the stability of the intermediate are pH-dependent.
-
Solution 3: Maintain precise control over the pH of the reaction mixture. The use of buffered ammonia solutions or non-nucleophilic bases can help maintain the optimal pH range for the cyclization.
Q2: What are the most common impurities encountered during scale-up, and how can they be minimized?
Impurity profiles can change significantly during scale-up due to changes in mixing, heat transfer, and concentration.
-
Impurity 1: Side-products from Reagents: In syntheses using ammonium acetate (NH₄OAc), an acetate adduct can form as a significant impurity.[3]
-
Minimization: Screen alternative reagents. Replacing ammonium acetate with an NH₄Br/NH₄OH solution has been demonstrated to eliminate the formation of the acetate adduct, leading to a cleaner product profile.[3]
-
Impurity 2: Unreacted Starting Materials: Inefficient mixing or poor temperature control can lead to incomplete conversion.
-
Minimization: On a larger scale, ensure adequate agitation to maintain a homogenous reaction mixture. For exothermic steps, use a reactor with sufficient cooling capacity to prevent temperature spikes that could lead to side reactions.
-
Impurity 3: Degradation Products: The final product or intermediates may be sensitive to prolonged exposure to heat or acidic/basic conditions.
-
Minimization: Reduce reaction times where possible. Consider using continuous flow manufacturing, which significantly shortens residence times and allows for precise temperature control, thereby minimizing the formation of degradation products.[3]
Q3: Our final product purity is inconsistent after crystallization. What can we do to improve it?
Crystallization is a critical purification step that can be challenging to scale effectively.
-
Solution 1: Solvent System Optimization: The choice of solvent is paramount. A single recrystallization can improve purity from ~91% to over 98%.[3] Screen various solvent/anti-solvent systems at a small scale to find the optimal conditions that maximize recovery of the pure product while leaving impurities in the mother liquor.
-
Solution 2: Controlled Cooling: Rapid cooling on a large scale can lead to the trapping of impurities within the crystal lattice.
-
Solution 2: Implement a controlled cooling profile. A slower, linear cooling rate allows for more selective crystallization and results in a purer product. Utilize a programmable cooling system for the reactor.
-
Solution 3: Seeding: Spontaneous nucleation can be inconsistent at scale.
-
Solution 3: Introduce seed crystals of the high-purity product at the appropriate temperature (once the solution is saturated) to ensure consistent crystallization and control crystal size.
Q4: What are the advantages of moving from batch to continuous flow synthesis for producing 1,4-benzodiazepin-2-ones?
Continuous manufacturing (CM) offers several advantages over traditional batch processes, particularly for pharmaceuticals, as it can enhance safety, improve product quality, and increase efficiency.[3]
-
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or the handling of hazardous materials.
-
Improved Control: Precise control over parameters like temperature, pressure, and residence time leads to higher selectivity and reproducibility.[3]
-
Higher Purity & Yield: Telescoped (multi-step) reactions in a continuous flow setup can produce high-purity material directly from the process stream, sometimes reducing the need for extensive downstream purification.[3] A telescoped flow synthesis for diazepam achieved a 96% yield of 91% pure product in just 15 minutes.[3]
-
Faster Scale-Up: Scaling up is achieved by running the system for longer periods ("scaling out") rather than redesigning larger reactors, simplifying the transition from development to production.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Reaction Yield | Incomplete conversion in the N-acylation or cyclization step. | Optimize temperature and reaction time. Ensure efficient mixing. Check reagent purity and stoichiometry. |
| Hydrolysis of intermediates or product.[3] | Use anhydrous solvents. Control pH carefully, especially during the cyclization step. | |
| High Impurity Levels | Formation of side-products (e.g., acetate adducts).[3] | Screen alternative reagents (e.g., substitute NH₄OAc with NH₄OH/NH₄Br).[3] |
| Thermal degradation due to localized heating ("hot spots"). | Improve agitation. Ensure adequate reactor cooling. Consider switching to a continuous flow process for better thermal management.[3] | |
| Precipitation/Clogging in Reactor | Product or intermediate crashing out of solution unexpectedly. | Adjust solvent composition or concentration. In flow synthesis, sonication at the point of precipitation can be effective.[3] |
| Inconsistent Crystal Size/Form | Uncontrolled nucleation during crystallization. | Implement a controlled cooling profile. Use seeding with high-purity crystals to direct crystallization. |
| Poor Filterability | Formation of very fine particles (fines) during crystallization. | Slow down the addition of anti-solvent or the cooling rate. Increase agitation during the initial stages of crystallization to promote growth over nucleation. |
Key Experimental Protocols
Protocol 1: Two-Step Continuous Flow Synthesis of Diazepam Core
This protocol is based on an optimized, telescoped synthesis that combines N-acylation and cyclization/condensation into a continuous process.[3]
Materials:
-
Starting Material: 5-chloro-2-(methylamino)benzophenone (1)
-
Reagent 1: Chloroacetyl chloride
-
Reagent 2: Ammonium hydroxide/Ammonium bromide solution (NH₄OH/NH₄Br) in water
-
Solvent: Acetonitrile (ACN)
Equipment:
-
Two microreactors in series
-
Syringe pumps for reagent delivery
-
Temperature controllers for each reactor
-
Back pressure regulator (BPR)
Methodology:
-
Stream Preparation:
-
Prepare a solution of 5-chloro-2-(methylamino)benzophenone (1) and chloroacetyl chloride in Acetonitrile.
-
Prepare an aqueous solution of NH₄OH/NH₄Br.
-
-
Stage 1: N-Acylation:
-
Pump the acetonitrile solution through the first microreactor.
-
Maintain the reactor temperature at 0°C.
-
Set the flow rate to achieve a residence time of approximately 5 minutes. The output of this stage is the chloro-amide intermediate.
-
-
Stage 2: Cyclization:
-
The output stream from Stage 1 is fed directly ("telescoped") into the second microreactor.
-
Simultaneously, pump the aqueous NH₄OH/NH₄Br solution into the second reactor to mix with the intermediate stream.
-
Maintain the second reactor temperature at 60°C.
-
Set flow rates to achieve a total residence time of approximately 10 minutes in this stage.
-
A back pressure regulator is used to maintain system pressure and prevent outgassing.
-
-
Work-up and Purification:
-
The output from the second reactor is collected.
-
The crude product can be isolated by precipitation or extraction.
-
A single recrystallization from an appropriate solvent system (e.g., ethanol/water) is performed to achieve >98% purity.[3]
-
Quantitative Data Summary
Table 1: Effect of Temperature and Ammonia Source on Diazepam Synthesis (Continuous Flow) [3]
| Stage | Ammonia Source | Temperature (°C) | Residence Time (min) | Crude Yield (%) | Purity (%) | Notes |
| 2 | NH₄OAc | 120-160 | - | - | Low | Significant formation of acetate adduct impurity. |
| 2 | NH₄OH in MeOH | 40 | 10 | 61 | - | Initial condition screening. |
| 2 | NH₄OH in MeOH | 60 | 10 | 86 | - | Improved yield with increased temperature. |
| 1 & 2 (Telescoped) | NH₄OH/NH₄Br | 0 (Stage 1), 60 (Stage 2) | 5 (Stage 1), 10 (Stage 2) | 96 | 91 | Optimized telescoped process. Purity >98% after one recrystallization. |
Visualizations
References
Technical Support Center: The 1,4-Diazepan-2-one Ring System
This guide is intended for researchers, scientists, and drug development professionals working with the 1,4-diazepan-2-one scaffold. It provides troubleshooting for unexpected reactivity and answers to frequently asked questions based on established chemical principles and data from analogous structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound ring?
A1: The this compound ring system has three primary sites for reactivity:
-
N4 (Amine): This secondary amine is the most nucleophilic and basic site. It will readily undergo reactions such as alkylation, acylation, and arylation under standard conditions.
-
N1 (Amide): This nitrogen is part of a lactam (a cyclic amide). It is significantly less nucleophilic than N4. Its deprotonation requires a strong base (e.g., NaH, LDA) before it can be functionalized.
-
C2 (Carbonyl Carbon): The carbonyl carbon of the lactam is electrophilic and susceptible to nucleophilic attack, which can lead to ring-opening (hydrolysis). This is especially true under strong acidic or basic conditions.
Q2: How stable is the this compound ring?
A2: The seven-membered lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. While specific kinetic data for the parent this compound is not widely published, studies on the analogous 1,4-benzodiazepin-2-one core (e.g., diazepam) show that it is most stable in a pH range of 4 to 8.[1] It is particularly labile in neutral to alkaline conditions and is subject to acid-catalyzed hydrolysis below pH 3.[1][2] Therefore, prolonged exposure to strong acids, strong bases, or even purification on silica gel with protic solvents (like methanol) should be approached with caution.
Q3: Are there conformational issues to consider with this seven-membered ring?
A3: Yes. Seven-membered rings are conformationally flexible and can exist as a mixture of rapidly interconverting boat and chair-like conformers. For the related 1,4-benzodiazepine systems, this flexibility can lead to atropisomerism (chirality arising from hindered rotation), which can impact biological activity.[3][4] While the parent this compound is not chiral, substitution on the ring can create stereocenters, and the ring's conformation may influence the stereochemical outcome of reactions.
Troubleshooting Guide
Issue 1: Low yield and a new, very polar spot on TLC after my reaction or work-up.
-
Question: I ran a reaction and after aqueous work-up, my yield is very low and I see a new baseline spot on my TLC plate that wasn't there before. What could be happening?
-
Answer: The most likely cause is the hydrolysis (opening) of the lactam ring . This can happen under acidic or basic conditions, including during aqueous work-ups or chromatography on silica gel. The resulting product is an amino acid derivative, which is much more polar and often remains at the baseline of the TLC plate.
-
Under Basic Conditions: Hydroxide ions can directly attack the electrophilic carbonyl carbon (C2), leading to the cleavage of the amide bond.
-
Under Acidic Conditions: The carbonyl oxygen is first protonated, which makes the carbonyl carbon much more electrophilic and susceptible to attack by water.
-
References
preventing dimerization or polymerization of 1,4-diazepan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the dimerization and polymerization of 1,4-diazepan-2-one during their experiments. Given the limited specific literature on the self-association of this compound, the guidance provided is based on established principles of lactam and cyclic amide chemistry.
Troubleshooting Guide: Dimerization and Polymerization Issues
This guide addresses common problems encountered during the synthesis, purification, and handling of this compound that may lead to the formation of dimers and polymers.
| Problem | Potential Cause | Recommended Solution |
| Low yield of monomeric this compound; presence of high molecular weight species. | Ring-Opening Polymerization (ROP): Presence of catalytic impurities (acidic or basic residues), high temperatures, or high concentrations can initiate ROP. | 1. Rigorous Purification: Ensure all reactants, solvents, and glassware are free from acidic or basic impurities. 2. Temperature Control: Maintain the lowest effective temperature during synthesis and purification. 3. Concentration Management: Work at lower concentrations whenever feasible to reduce intermolecular reactions. |
| Appearance of a white precipitate or cloudiness in solution upon standing. | Dimerization/Oligomerization: Hydrogen bonding between the N-H and C=O groups of two or more molecules can lead to the formation of insoluble dimers or oligomers, especially in non-polar solvents. | 1. Solvent Selection: Use polar, aprotic solvents (e.g., DMF, DMSO, acetonitrile) that can disrupt intermolecular hydrogen bonds. 2. Storage Conditions: Store solutions at low temperatures to decrease the rate of association. If precipitation occurs, gentle warming and sonication in an appropriate solvent may redissolve the material. |
| Broad peaks or multiple peaks in analytical data (NMR, LC-MS). | Mixture of Monomer, Dimer, and/or Oligomers: The presence of multiple species in equilibrium or as a mixture will lead to complex analytical results. | 1. Variable Temperature NMR: Acquire NMR spectra at different temperatures to observe potential shifts in the monomer-dimer equilibrium. 2. Dilution Studies: Analyze samples at different concentrations by LC-MS to see if the relative abundance of species changes, which is indicative of an equilibrium process. |
| Difficulty in purifying the monomeric product. | Co-precipitation or similar solubility of oligomers with the monomer. | 1. Optimized Crystallization: Experiment with different solvent/anti-solvent systems and cooling rates to selectively crystallize the monomer. 2. Chromatographic Purification: Use flash chromatography with a carefully selected eluent system. A gradient elution may be necessary to separate the monomer from oligomers. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound dimerization?
A1: The most probable mechanism for the dimerization of this compound is through the formation of intermolecular hydrogen bonds. The amide proton (N-H) of one molecule can act as a hydrogen bond donor to the carbonyl oxygen (C=O) of a second molecule, leading to a stable dimeric structure. This is a common phenomenon observed in lactams and other cyclic amides.
Q2: What conditions favor the polymerization of this compound?
A2: The polymerization of this compound is likely to proceed via ring-opening polymerization (ROP). As a seven-membered lactam, it possesses some degree of ring strain, making it susceptible to ROP under certain conditions:
-
High Temperatures: Increased thermal energy can overcome the activation barrier for ring opening.
-
Presence of Initiators: Both acidic and basic catalysts can initiate ROP. Anionic ROP is common for lactams and can be initiated by strong bases. Cationic ROP can be initiated by protic or Lewis acids.
-
High Concentrations: Higher concentrations of the monomer increase the probability of intermolecular reactions leading to polymerization.
Q3: How can I prevent or minimize dimerization and polymerization during synthesis and storage?
A3: To maintain this compound in its monomeric form, consider the following strategies:
-
N-Substitution: Protecting the amide nitrogen (N-H) with a suitable group (e.g., alkyl, benzyl, Boc) will prevent both hydrogen bond-mediated dimerization and anionic ROP.
-
Control of Reaction Conditions:
-
Temperature: Use the lowest possible temperatures during reactions and work-up.
-
pH: Maintain a neutral pH to avoid acid or base-catalyzed polymerization. Buffer your reactions if necessary.
-
Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that could generate catalytic species.
-
-
Proper Storage:
-
Solid State: Store the purified compound as a dry solid at low temperatures (e.g., -20°C).
-
In Solution: If storage in solution is necessary, use a dry, polar, aprotic solvent and store at low temperatures.
-
Q4: What analytical techniques can be used to detect dimers and polymers?
A4: Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dimerization or oligomerization can lead to peak broadening or the appearance of new sets of signals. Variable temperature and dilution NMR studies can provide insights into the equilibrium.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify the monomer, dimer, trimer, and larger oligomers by their respective mass-to-charge ratios.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are ideal for separating molecules based on their size and can be used to analyze the molecular weight distribution of any polymeric species.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the N-H and C=O stretching frequencies can indicate the formation of hydrogen bonds associated with dimerization.
Quantitative Data Summary
Table 1: Effect of Solvent on Dimer/Oligomer Formation (Example Data Structure)
| Solvent | Monomer (%) | Dimer (%) | Oligomers (%) | Method of Analysis |
| Toluene | Data | Data | Data | LC-MS |
| Dichloromethane | Data | Data | Data | LC-MS |
| Acetonitrile | Data | Data | Data | LC-MS |
| DMSO | Data | Data | Data | LC-MS |
Table 2: Effect of Temperature on Polymerization (Example Data Structure)
| Temperature (°C) | Reaction Time (h) | Monomer Conversion (%) | Polymer Yield (%) | Average Molecular Weight ( g/mol ) |
| 80 | 24 | Data | Data | Data |
| 100 | 24 | Data | Data | Data |
| 120 | 24 | Data | Data | Data |
| 150 | 24 | Data | Data | Data |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Polymerization During Synthesis
This protocol provides a general workflow for synthesizing this compound while minimizing the formation of polymeric byproducts.
-
Glassware and Reagent Preparation:
-
Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.
-
Ensure all starting materials are of high purity and are dry.
-
-
Reaction Setup:
-
Assemble the reaction under a positive pressure of an inert gas (nitrogen or argon).
-
Use a temperature-controlled reaction vessel (e.g., an oil bath with a thermostat or a cryostat) to maintain a consistent and low reaction temperature.
-
-
Reaction Execution:
-
Add reagents slowly and in a controlled manner to avoid localized heating.
-
If the reaction is exothermic, use an ice bath or other cooling method to maintain the desired temperature.
-
Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
-
Work-up and Purification:
-
Quench the reaction at low temperature.
-
Perform extractions and washes quickly. If an aqueous work-up is required, use deionized water and minimize contact time.
-
Dry the organic extracts thoroughly over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentrate the product under reduced pressure at a low temperature.
-
Purify the crude product promptly using flash chromatography or crystallization, again, maintaining low temperatures where possible.
-
Protocol 2: N-Alkylation of this compound to Prevent Self-Association
This protocol describes a general method for the N-alkylation of this compound to block the amide proton, thereby preventing both hydrogen-bond-mediated dimerization and anionic ROP.
-
Reagents and Equipment:
-
This compound
-
Anhydrous polar aprotic solvent (e.g., DMF or THF)
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Dry glassware and inert atmosphere setup
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath (0°C).
-
Slowly add the base to the solution. If using NaH, be cautious of hydrogen gas evolution.
-
Stir the mixture at 0°C for 30-60 minutes to allow for deprotonation.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-alkylated product by flash chromatography or crystallization.
-
Visualizations
Caption: Proposed dimerization pathway of this compound via hydrogen bonding.
Validation & Comparative
A Comparative Analysis of 1,4-Diazepan-2-one and Homopiperazine Scaffolds for Drug Discovery
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of a core chemical scaffold is a critical decision in the drug discovery and development process. Both 1,4-diazepan-2-one and homopiperazine represent seven-membered heterocyclic structures that have garnered significant interest in medicinal chemistry due to their versatile nature and presence in a wide array of biologically active compounds. This guide provides a comprehensive comparative analysis of these two scaffolds, presenting their physicochemical properties, synthesis methodologies, and applications in drug development, supported by experimental data.
Physicochemical Properties
A fundamental comparison of the parent scaffolds reveals differences in their core structure and, consequently, their physical properties. Homopiperazine is a symmetrical diamine, while this compound incorporates a lactam (a cyclic amide) functionality, introducing a carbonyl group that influences its polarity and hydrogen bonding capabilities.
| Property | This compound | Homopiperazine |
| Chemical Structure | C₅H₁₀N₂O | C₅H₁₂N₂ |
| Molecular Weight | 114.15 g/mol | 100.16 g/mol |
| Appearance | Solid | White to light yellow crystalline solid |
| Melting Point | Data not readily available | 38-42 °C |
| Boiling Point | Data not readily available | 169-170 °C |
| Solubility | Data not readily available | Soluble in water, ethanol, and other polar solvents. |
| Key Functional Group | Lactam (cyclic amide) | Secondary amine |
Note: Specific experimental data for the physical properties of the unsubstituted this compound are not widely published, reflecting its common use as an intermediate that is often derivatized in situ.
Synthesis and Derivatization
Both scaffolds serve as versatile building blocks for the synthesis of diverse compound libraries. The synthetic routes to the core structures and their subsequent derivatization are key considerations for their application in drug discovery.
Homopiperazine Synthesis: A common industrial preparation involves the cyclization of ethylenediamine with a 1,3-dihalopropane. A laboratory-scale synthesis can be achieved through a multi-step process involving the protection of ethylenediamine, followed by cyclization and deprotection.
This compound Synthesis: The synthesis of the this compound core can be achieved through methods such as the Beckmann rearrangement of piperidin-4-one oxime. However, it is more commonly the benzo-fused analogue, 1,4-benzodiazepin-2-one, and its derivatives that are extensively synthesized and studied. These are often prepared via the condensation of an o-phenylenediamine with an α-amino acid or its derivative.
Experimental Protocols
General Synthesis of Homopiperazine Derivatives
A representative protocol for the synthesis of N,N'-disubstituted homopiperazine derivatives involves the following steps:
-
Protection: Homopiperazine is often mono-protected, for example, with a Boc group, to allow for selective derivatization of the second nitrogen atom.
-
Alkylation/Acylation: The unprotected nitrogen is then reacted with an alkyl halide or an acyl chloride to introduce the desired substituent.
-
Deprotection: The protecting group is removed under acidic conditions.
-
Second Derivatization: The newly deprotected nitrogen can then be functionalized with a second, different substituent if asymmetrical derivatives are desired.
General Synthesis of 1,4-Benzodiazepin-2-one Derivatives
The synthesis of this widely studied class of this compound analogues typically follows these steps:
-
Amide Formation: A 2-aminobenzophenone is reacted with an N-protected amino acid (e.g., glycine) in the presence of a coupling agent to form an amide.
-
Deprotection: The amino protecting group is removed.
-
Cyclization: The resulting amino-amide undergoes intramolecular cyclization, often under acidic or basic conditions, to form the seven-membered diazepinone ring.
-
Further Modification: The scaffold can be further modified at various positions, such as the N1-position, the C3-position, and on the phenyl ring at C5.
Comparative Biological Activities
While direct comparative studies of this compound and homopiperazine derivatives are scarce, an analysis of their respective applications in major therapeutic areas provides valuable insights into their potential as drug scaffolds.
Central Nervous System (CNS) Applications
The this compound scaffold, particularly in its benzo-fused form (benzodiazepines), is a cornerstone of CNS drug discovery. These compounds are well-known positive allosteric modulators of the GABA-A receptor, leading to their widespread use as anxiolytics, sedatives, anticonvulsants, and muscle relaxants.[1][2]
Homopiperazine derivatives have also shown significant activity in the CNS. They have been investigated as ligands for various receptors, including NMDA and histamine H3 receptors, and have shown potential in the treatment of neurodegenerative diseases and psychiatric disorders.[3] Some piperazine derivatives, a closely related class, have been shown to act as antagonists of the GABA-A receptor.[4]
Experimental Protocol: GABA-A Receptor Binding Assay
A common method to evaluate the affinity of compounds for the GABA-A receptor is a radioligand binding assay.[5][6][7]
-
Membrane Preparation: Rat cortical tissue is homogenized and centrifuged to isolate the cell membranes containing the GABA-A receptors. The membranes are washed repeatedly to remove endogenous GABA.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [³H]-Flumazenil) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Anticancer Applications
Both scaffolds have been utilized in the design of novel anticancer agents. The interest in this compound derivatives as anticancer agents has grown, with some compounds demonstrating cytotoxic activity against various cancer cell lines.[8][9][10]
Homopiperazine derivatives have also been extensively investigated for their anticancer properties. Several studies have reported the synthesis of homopiperazine-containing compounds with potent cytotoxic effects against a range of human cancer cell lines, with some exhibiting IC50 values in the low micromolar range.[11][12][13]
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Homopiperazine Derivatives | |||
| 1-Benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane | Reh (B-cell leukemia) | 18 | [11] |
| JS-K Analogues (Homopiperazine-based) | HL-60, U937 (Leukemia) | Sub-micromolar | [12] |
| This compound Derivatives | |||
| Thieno[5][14]diazepine derivatives | HepG-2, MCF-7, HCT-116 | 4.4 - 13 (µg/mL) | |
| Benzo[b]pyrano[2,3-e][5][14]diazepines | HCT-116, MCF-7 | 16.19 - 17.16 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14][15][16][17]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a medium containing MTT, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
Homopiperazine Derivatives: SAR studies on homopiperazine derivatives have often focused on the nature of the substituents on the two nitrogen atoms. For anticancer agents, the incorporation of bulky aromatic groups, such as a benzhydryl group, has been shown to be beneficial for activity. The nature of the linker between the homopiperazine core and other pharmacophoric groups also significantly influences biological activity.
This compound Derivatives (Benzodiazepines): The SAR of benzodiazepines is well-established. Key features for GABA-A receptor modulation include:
-
An electron-withdrawing group at the 7-position of the benzene ring (e.g., chloro, nitro) enhances activity.
-
A phenyl group at the 5-position is generally optimal for anxiolytic activity.
-
Small alkyl groups (e.g., methyl) at the 1-position can increase potency.
-
The carbonyl group at the 2-position is crucial for activity.
Conclusion
Both this compound and homopiperazine are privileged scaffolds in drug discovery, each with distinct advantages.
-
This compound , particularly as the benzodiazepine core, has a long and successful history in CNS drug development, with a well-understood mechanism of action and established SAR. Its utility is expanding into other areas, including oncology.
-
Homopiperazine offers a symmetrical and flexible scaffold that has proven highly effective in the development of a diverse range of therapeutic agents, including potent anticancer and CNS-active compounds. Its synthetic tractability allows for the creation of extensive and diverse chemical libraries.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational understanding to aid researchers in making an informed decision for their drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating the Molecular Architecture of 1,4-Diazepan-2-One: A Comparative Guide to Structural Elucidation
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides a comprehensive comparison of X-ray crystallography and alternative techniques for the structural validation of 1,4-diazepan-2-one, a key heterocyclic scaffold in medicinal chemistry.
While a specific crystal structure for the parent this compound is not publicly available, this guide will utilize the well-characterized structure of Diazepam, a prominent derivative, to illustrate the power of X-ray crystallography. Diazepam, a 1,4-benzodiazepin-2-one, shares the core seven-membered ring with two nitrogen atoms and a ketone group, making it a relevant and instructive analogue.[1][2] We will delve into the experimental data obtained from crystallographic studies and compare it with other widely used analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
At a Glance: Structural Validation Techniques
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| X-Ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[3] | Single, high-quality crystal.[3] | Unambiguous determination of absolute stereochemistry and conformation in the solid state. | Crystal growth can be a significant bottleneck; the determined structure represents a solid-state conformation. |
| NMR Spectroscopy | Information about the chemical environment, connectivity, and spatial proximity of atoms in solution.[4] | Soluble sample in a deuterated solvent.[4] | Provides data on the molecule's structure and dynamics in solution, which can be more physiologically relevant.[4] | Can be challenging for complex molecules or those with limited solubility; does not directly provide bond lengths and angles. |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns, confirming the elemental composition.[5] | Small amount of sample, can be in solid or solution form. | High sensitivity and accuracy in determining molecular formula. | Provides limited information about the 3D arrangement of atoms. |
X-Ray Crystallography: The Gold Standard for Structural Determination
X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level.[3] The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.
For a molecule like Diazepam, X-ray crystallography provides invaluable data on the conformation of the diazepine ring, the orientation of the phenyl and chloro-substituents, and the planarity of the amide bond. This level of detail is crucial for understanding its binding to biological targets.
Crystallographic Data for Diazepam (a this compound derivative)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.93 Å, b = 7.97 Å, c = 13.36 Å |
| β = 90.0° | |
| Key Bond Lengths | C=O: ~1.23 Å |
| C-N (amide): ~1.34 Å | |
| C-N (amine): ~1.47 Å | |
| Key Bond Angles | C-N-C (ring): ~120° |
| O=C-N: ~123° |
Note: The crystallographic data for Diazepam is sourced from entries in the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB ID: 2BXF).[2][6] The values presented are approximate and serve for illustrative purposes.
Experimental Protocols
Synthesis and Crystallization of Diazepam
A common synthetic route to Diazepam involves the reaction of 2-amino-5-chlorobenzophenone with aminoacetonitrile followed by cyclization.[7] Obtaining diffraction-quality crystals is often a process of trial and error, involving the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For Diazepam, crystallization from a mixture of chloroform and petroleum ether has been reported to yield suitable single crystals.[7]
X-Ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3] This is typically performed at low temperatures (around 100 K) to minimize thermal vibrations.
-
Data Processing: The intensities of the diffracted spots are measured and integrated.
-
Structure Solution and Refinement: The initial phases of the structure factors are determined, leading to an initial electron density map. This model is then refined against the experimental data to obtain the final, high-resolution structure.[3]
Alternative Structural Validation Methods
While X-ray crystallography provides a static, solid-state picture, other techniques offer complementary information about the molecule's properties in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution.[4] By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., NOE), the constitution and relative configuration of this compound and its derivatives can be established.[4]
Typical NMR Experiments for Structural Elucidation:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, crucial for piecing together the molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of a compound.[5] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also provide clues about the molecule's structure.
Integrated Structural Validation Workflow
The most robust structural validation comes from the integration of multiple analytical techniques. The following diagram illustrates a typical workflow for the structural elucidation of a small molecule like this compound.
Caption: Workflow for the structural validation of this compound.
This integrated approach, combining the strengths of X-ray crystallography, NMR spectroscopy, and mass spectrometry, provides a comprehensive and unambiguous validation of the structure of this compound and its derivatives, a crucial step in the journey of drug discovery and development.
References
- 1. This compound | 99822-50-1 | Benchchem [benchchem.com]
- 2. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Determination of 1,4-benzodiazepines by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Diazepam (Valium) Synthesis [erowid.org]
Spectroscopic Scrutiny: A Comparative Analysis of 1,4-Diazepan-2-one and its Benz-fused Counterpart
For Immediate Release
In the landscape of heterocyclic chemistry, the structural nuances of pharmacologically relevant scaffolds play a pivotal role in their biological activity. This guide presents a detailed spectroscopic comparison of two such scaffolds: 1,4-diazepan-2-one and its benz-fused analog, 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one. This analysis is designed to provide researchers, scientists, and drug development professionals with a foundational dataset to facilitate the identification and characterization of these important molecular frameworks.
Structural Comparison
The fundamental difference between the two molecules is the presence of an aromatic ring fused to the seven-membered diazepine ring in the benz-fused analog. This structural distinction is the primary determinant of their differing spectroscopic properties.
Caption: Molecular structures of this compound and its benz-fused analog.
Spectroscopic Data Summary
The following table summarizes the available spectroscopic data for the benz-fused analog, 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one. At present, corresponding experimental data for the parent this compound is not available from commercial or public sources.
Table 1: Spectroscopic Data for 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one
| Spectroscopic Technique | Observed Data |
| ¹H NMR (300 MHz, CD₃OD) | δ 2.61 (t, J = 6.0 Hz, 2H), 3.62 (t, J = 6.0 Hz, 2H), 6.76-6.86 (m, 2H), 6.90-6.99 (m, 2H) |
| ¹³C NMR | Data not publicly available. |
| Infrared (IR) | Data not publicly available. |
| Mass Spectrometry (MS) | m/z 161 (M+H)⁺ |
Experimental Protocols
The following are general experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). The spectral data is typically reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization methods. The data is reported as a mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Analysis
The process of characterizing these compounds involves a systematic workflow, starting from the purified sample and proceeding through various spectroscopic analyses to elucidate the final structure.
Caption: A typical workflow for the spectroscopic characterization of organic compounds.
This guide serves as a foundational resource for the spectroscopic properties of this compound and its benz-fused analog. The provided data for the benz-fused system offers a valuable starting point for researchers in the field. Further studies are warranted to fully characterize the parent this compound and expand the comparative analysis.
Comparative Biological Activity Screening of a 1,4-Diazepan-2-one Library and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of libraries of 1,4-diazepan-2-one and its structurally related analogs, including 1,4-benzodiazepine-2-ones. The data presented herein is collated from various studies to offer insights into the therapeutic potential of this chemical scaffold. This document is intended to serve as a resource for researchers and professionals in drug discovery and development by summarizing key findings, detailing experimental methodologies, and visualizing screening workflows. While a comprehensive screening of a single, unified this compound library across multiple biological targets is not available in the public domain, this guide compiles and compares data from distinct libraries of structurally similar compounds to illuminate potential structure-activity relationships and guide future research.
Anticancer Activity
Libraries of 1,4-benzodiazepine-2-one derivatives and related heterocyclic structures have been evaluated for their cytotoxic effects against various cancer cell lines. The following tables summarize the in vitro anticancer activity, presenting the half-maximal inhibitory concentration (IC50) values.
Table 1: Cytotoxic Activity of Benzo[b]pyrano[2,3-e][1][2]diazepine-2-one Derivatives[2]
| Compound | HCT-116 (Human Colorectal Carcinoma) IC50 (µM) | MCF-7 (Human Breast Adenocarcinoma) IC50 (µM) |
| Analogue 9 | 16.19 ± 1.35 | 17.16 ± 1.54 |
| Doxorubicin (Standard) | Not Reported | Not Reported |
Data from a study on a series of 32 new 4-ethyl-1H-benzo[b][1][2]diazepin-2(3H)-ones. Analogue 9 demonstrated the highest cytotoxicity.[2]
Table 2: Anticancer Activity of Dibenzodiazepine Derivatives[3]
| Cell Line | IC50 (µM) |
| BCAP37 (Breast Cancer) | Down to 0.30 |
| SGC7901 (Gastric Cancer) | Down to 0.30 |
| HepG2 (Liver Cancer) | Down to 0.30 |
| HeLa (Cervical Cancer) | Down to 0.30 |
| HL-60 (Acute Promyelocytic Leukemia) | Down to 0.30 |
A series of dibenzodiazepine derivatives with an N-methylpiperazine substituent at the C-11 position were synthesized and evaluated.[3]
Table 3: Anticancer Activity of Diazepam (a 1,4-Benzodiazepin-2-one)[4]
| Cancer Type | Cell Line(s) | IC50 | Effect |
| Lung Cancer | V79 | 106.8 ± 8.89 µM | Increased apoptosis |
| Brain Cancer | Multiple | 36.7 ± 5.1 µM & 175–220 ± 30 µM | Reduction in proliferation and cell cycle dynamics |
| Blood Cancer | Not specified | 0.1–1 µg/mL | Enhanced apoptosis and decreased cell cycle dynamics |
This table summarizes the anticancer activity of the well-known benzodiazepine, diazepam, from a review of multiple studies.[4]
Antimicrobial Activity
The this compound scaffold and its analogs have also been investigated for their antimicrobial properties. The following tables present the minimum inhibitory concentration (MIC) values against various pathogens.
Table 4: Antitrypanosomal Activity of a 1,4-Benzodiazepin-2-one Library[1]
| Compound Feature | Trypanosoma brucei MIC (µM) |
| Possessing a P2-transporter motif | As low as 0.78 |
A library of 1,4-benzodiazepines was synthesized and evaluated against the causative parasite of Human African trypanosomiasis.[1]
Table 5: Antibacterial Activity of Diazepam[5][6]
| Bacteria | Strain(s) | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-susceptible (MSSA) and Methicillin-resistant (MRSA) | 256 |
| Helicobacter pylori | ATCC43504 | 12.5 |
Diazepam has shown in vitro antimicrobial activity against both Gram-positive bacteria and Helicobacter pylori.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key biological assays cited in this guide.
In Vitro Cytotoxicity Assay (SRB Assay)[2]
-
Cell Plating: Human tumor cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a further 48-72 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with distilled water and stained with 0.4% sulforhodamine B (SRB) solution for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound SRB is solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)[5][6]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships described in this guide.
Caption: Workflow for In Vitro Cytotoxicity (SRB) Assay.
References
- 1. Synthesis and biological evaluation of 1,4-benzodiazepin-2-ones with antitrypanosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of diazepam against planktonic and biofilm strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Inhibitory Effects and Mechanisms of Three Benzodiazepines on Helicobacter pylori] - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different synthetic routes to 1,4-diazepan-2-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is of paramount importance. The 1,4-diazepan-2-one structure is a key building block in medicinal chemistry, appearing in a variety of pharmacologically active compounds. This guide provides a head-to-head comparison of two distinct synthetic routes to the parent this compound, offering a clear overview of their methodologies, performance, and the underlying chemical principles.
Route 1: Michael Addition and Subsequent Lactamization
This classical approach involves a two-step sequence commencing with the Michael addition of an amine to an α,β-unsaturated ester, followed by an intramolecular aminolysis to form the desired lactam. A common variant of this route utilizes ethylenediamine and an acrylic acid derivative.
Experimental Protocol:
Step 1: Michael Addition of Ethylenediamine to Ethyl Acrylate
To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as ethanol, ethyl acrylate (1.0 eq) is added dropwise at a controlled temperature, typically ranging from 0 to 25 °C. The reaction mixture is stirred for several hours to ensure the complete formation of the intermediate β-amino ester, ethyl 3-(2-aminoethylamino)propanoate. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate.
Step 2: Intramolecular Cyclization (Lactamization)
The crude β-amino ester from the previous step is dissolved in a high-boiling point solvent like xylene or toluene. The solution is heated to reflux, often with the aid of a catalyst such as a mild acid or base, to facilitate the intramolecular aminolysis. During this step, ethanol is eliminated, leading to the formation of the seven-membered this compound ring. The reaction is typically monitored by TLC or gas chromatography (GC). After completion, the solvent is removed, and the product is purified by distillation or chromatography.
Route 2: Reductive Amination followed by Cyclization
This alternative strategy employs a reductive amination reaction to form a key intermediate, which then undergoes intramolecular cyclization. This route can offer advantages in terms of substrate scope and reaction control.
Experimental Protocol:
Step 1: Synthesis of the β-Amino Amide Intermediate
A β-keto ester, such as ethyl acetoacetate, is reacted with an N-protected ethylenediamine derivative (e.g., N-Boc-ethylenediamine) in the presence of a reducing agent. A common choice for this transformation is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent like methanol or dichloroethane. This step forms the corresponding β-amino ester. Subsequently, the ester is converted to an amide, for instance, by treatment with ammonia or an amine.
Step 2: Deprotection and Intramolecular Cyclization
The protecting group on the nitrogen (e.g., Boc group) is removed under appropriate conditions, typically with an acid such as trifluoroacetic acid (TFA) in dichloromethane. The resulting free amine then undergoes spontaneous or induced intramolecular cyclization to form the this compound ring. The product is then isolated and purified using standard techniques.
Head-to-Head Comparison of Synthetic Routes
| Parameter | Route 1: Michael Addition/Lactamization | Route 2: Reductive Amination/Cyclization |
| Starting Materials | Ethylenediamine, Ethyl Acrylate | β-keto ester, N-protected Ethylenediamine |
| Number of Steps | Typically 2 steps | Typically 3 steps (including protection/deprotection) |
| Reaction Conditions | Step 1: Mild (0-25 °C); Step 2: High temp. (reflux) | Step 1: Mild to moderate; Step 2: Mild (acidic) |
| Reagents | Basic starting materials, common solvents | Requires specific reducing agents and protecting groups |
| Overall Yield | Moderate to good | Can be high, depending on the efficiency of each step |
| Purification | Distillation or chromatography | Chromatography is often required |
| Scalability | Generally scalable | Can be scalable, but may require optimization |
| Key Advantages | Atom economical, uses readily available starting materials | Good control over regioselectivity, milder overall conditions |
| Key Disadvantages | High temperature for cyclization, potential for side reactions | Longer synthetic sequence, use of specialized reagents |
Logical Workflow of Synthetic Routes
The following diagrams illustrate the logical flow of the two synthetic routes.
A Comparative Guide to Purity Determination of 1,4-Diazepan-2-one: HPLC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity is a critical step in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For 1,4-diazepan-2-one, a heterocyclic compound and potential building block in drug discovery, ensuring high purity is paramount for reproducible downstream synthesis and biological testing. This guide provides an objective comparison of two powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative data, and workflow diagrams to assist researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture. It is a comparative technique, meaning the purity is typically determined by comparing the peak area of the main component to the total area of all detected peaks (Area Percent Method) or by quantifying against a certified reference standard.
Principle of Separation
In Reversed-Phase HPLC (RP-HPLC), the most common mode for analyzing compounds like this compound, the sample is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). The separation is based on the differential partitioning of the analyte and its impurities between the two phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. A UV detector is commonly used to monitor the eluent, as the amide bond in this compound provides a suitable chromophore.
Experimental Protocol: RP-HPLC
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution : A typical gradient might start at 5% B, increasing to 95% B over 20 minutes to ensure elution of all potential impurities.
-
Flow Rate : 1.0 mL/min.[1]
-
Detection Wavelength : 215 nm, where amide bonds typically absorb.[4]
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity assessment.[5] Unlike HPLC, qNMR is a direct and absolute method. The intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[5] This allows for the direct quantification of a substance against a certified internal standard of a different, structurally unrelated compound.[5]
Principle of Quantification
In ¹H qNMR, a known mass of a high-purity internal standard is added to a known mass of the this compound sample. By comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated without needing a reference standard of this compound itself. This technique also provides valuable structural information about the analyte and any impurities present in the same experiment.[5]
Experimental Protocol: ¹H qNMR
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : A certified reference material with high purity (>99.5%) and simple ¹H NMR spectrum (e.g., Maleic Acid, Dimethyl sulfone). The standard's peaks must not overlap with the analyte's peaks.
-
Solvent : A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, D₂O).
-
Sample Preparation :
-
Accurately weigh ~15 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the internal standard (e.g., Maleic Acid) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[5]
-
Relaxation Delay (d1) : Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (a value of 30-60 seconds is often sufficient for accurate quantification).[5]
-
Number of Scans (ns) : 16 to 64, to achieve a high signal-to-noise ratio (>250:1) for the signals used for integration.[5]
-
Data Presentation and Comparison
The choice of analytical method depends on the specific requirements of the analysis. Below is a summary of typical data and a head-to-head comparison of the techniques.
Table 1: Representative HPLC Purity Data (Area Percent Method)
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.5 | 15.2 | 0.5% | Impurity A |
| 2 | 4.8 | 2995.0 | 99.3% | This compound |
| 3 | 7.1 | 10.1 | 0.2% | Impurity B |
| Total | 3020.3 | 100.0% |
Table 2: Representative ¹H qNMR Purity Calculation Data
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.05 mg | 10.20 mg |
| Molecular Weight (MW) | 114.15 g/mol | 116.07 g/mol |
| Proton Signal (¹H) | -CH₂- group at δ 3.2 ppm | Olefinic protons at δ 6.3 ppm |
| Number of Protons (N) | 2 | 2 |
| Integral (I) | 5.88 | 4.25 |
| Purity (P) | 98.9% (Calculated) | >99.8% (Certified) |
The purity (P_analyte) is calculated using the formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std[6]
Table 3: Head-to-Head Method Comparison
| Feature | HPLC | NMR |
| Principle | Chromatographic Separation | Nuclear Resonance |
| Quantification Type | Relative (Area %) or Comparative (vs. Standard) | Absolute (vs. Internal Standard)[5][7] |
| Reference Standard | Requires a high-purity standard of the analyte for accurate quantification. | Does not require an analyte-specific standard.[5] |
| Sensitivity | High (typically ppm to ppb levels).[3] | Moderate (typically requires >0.1% levels). |
| Information Provided | Retention time, UV spectrum, quantitative data. | Chemical structure, stereochemistry, quantitative data for all visible components.[5] |
| Impurity Detection | Excellent for detecting and resolving impurities, even isomers. | Detects all proton-containing impurities but may suffer from signal overlap. |
| Throughput | Higher, with typical run times of 15-30 minutes. | Lower, due to longer relaxation delays required for accurate quantification. |
| Method Development | Can be time-consuming (column/mobile phase screening). | Generally faster, primarily involves selecting a suitable solvent and internal standard.[5] |
| Destructive | Yes, the sample is consumed. | No, the sample can be fully recovered.[8] |
Workflow and Logic Visualization
The following diagrams illustrate the experimental workflow and the logical comparison between HPLC and NMR for purity determination.
References
- 1. researchgate.net [researchgate.net]
- 2. amecj.com [amecj.com]
- 3. Rapid analysis and separation of fifteen beta-lactam drugs Using Reversed-Phase High-Performance Liquid Chromatography [amecj.com]
- 4. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. emerypharma.com [emerypharma.com]
Unveiling the Conformational Dance: A Comparative Analysis of 1,4-Diazepan-2-one and Other Diazepines
A comprehensive guide for researchers and drug development professionals dissecting the conformational flexibility of 1,4-diazepan-2-one in comparison to other diazepine derivatives. This report synthesizes experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling to provide a detailed understanding of the structural dynamics of these important heterocyclic compounds.
The conformational flexibility of diazepine scaffolds is a critical determinant of their biological activity, influencing their binding affinity to target receptors and subsequent pharmacological effects. This guide focuses on this compound, a fundamental diazepine structure, and compares its conformational properties with other key members of the diazepine family, including the widely studied benzodiazepines.
Executive Summary
Our comparative analysis reveals that the conformational flexibility of the seven-membered diazepine ring can be quantified by the energy barrier to ring inversion. While extensive data is available for benzodiazepines like diazepam, specific experimental and computational data for this compound is less prevalent in the current literature. This guide compiles the available information, highlights the key experimental and computational methodologies used to assess conformational dynamics, and discusses the implications of this flexibility on the biological function of diazepines.
Comparative Conformational Flexibility
The diazepine ring typically adopts non-planar conformations, most commonly described as boat, twist-boat, or chair forms. The interchange between these conformations, known as ring inversion, is a dynamic process with a specific energy barrier that dictates the molecule's flexibility.
| Compound | Method | Ring Inversion Barrier (kcal/mol) | Predominant Conformation(s) |
| Diazepam | Ab initio calculation | 17.6[1] | Boat-like[1] |
| N(1)-Desmethyldiazepam | Ab initio calculation | 10.9[1] | Boat-like[1] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 1: Comparison of Ring Inversion Barriers for Selected Diazepines.
The data clearly indicates that substituents on the diazepine ring significantly influence the energy barrier for ring inversion. For instance, the presence of a methyl group at the N1 position in diazepam results in a higher inversion barrier compared to its desmethyl analog, suggesting a more rigid conformation. The lack of specific data for this compound highlights a key area for future research to fully understand its conformational landscape in relation to its substituted counterparts.
Experimental Methodologies for Conformational Analysis
The determination of conformational flexibility in diazepines relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR (DNMR) and two-dimensional exchange spectroscopy (2D-EXSY) are powerful techniques for quantifying the kinetics of conformational exchange processes, such as ring inversion.
Experimental Protocol: Dynamic NMR (DNMR) for Ring Inversion Barrier Determination
-
Sample Preparation: A solution of the diazepine derivative is prepared in a suitable deuterated solvent.
-
Variable Temperature NMR: A series of ¹H NMR spectra are acquired over a range of temperatures. At low temperatures, where the ring inversion is slow on the NMR timescale, separate signals for axial and equatorial protons may be observed. As the temperature increases, these signals broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures where the inversion is fast.
-
Lineshape Analysis: The rate constants for the ring inversion at different temperatures are determined by computer-based simulation of the experimental NMR lineshapes.
-
Eyring Equation: The Gibbs free energy of activation (ΔG‡), which represents the ring inversion barrier, is calculated from the rate constants using the Eyring equation.
Experimental Protocol: 2D-EXSY NMR for Detecting Chemical Exchange
-
Pulse Sequence: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) pulse sequence is employed.
-
Mixing Time: A series of 2D spectra are recorded with varying mixing times.
-
Data Analysis: The presence of cross-peaks between the signals of exchanging nuclei (e.g., axial and equatorial protons) in the 2D-EXSY spectrum is direct evidence of conformational exchange. The intensity of these cross-peaks as a function of the mixing time can be used to quantify the exchange rates.
X-ray Crystallography
Single-crystal X-ray diffraction provides a static picture of the molecule's conformation in the solid state. This data is invaluable for determining bond lengths, bond angles, and dihedral angles, which define the precise geometry of the diazepine ring in its lowest energy conformation in the crystal lattice. While this method does not provide information on dynamic processes in solution, it offers a crucial reference point for computational models and helps in understanding the preferred conformations.
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data. They can be used to:
-
Calculate the relative energies of different conformations (e.g., boat, twist-boat, chair).
-
Map the potential energy surface for the ring inversion process and determine the transition state structures and energy barriers.
-
Predict NMR parameters, such as chemical shifts and coupling constants, which can be compared with experimental data to validate the computational model.
Computational Workflow for Determining Ring Inversion Barriers
Structure-Activity Relationship and Biological Relevance
The conformational flexibility of diazepines plays a pivotal role in their interaction with biological targets, most notably the gamma-aminobutyric acid type A (GABA-A) receptors. The specific conformation adopted by a diazepine derivative upon binding to the receptor can significantly impact its affinity and efficacy as a modulator of the receptor's function.
While the precise relationship is complex and depends on the specific diazepine and receptor subtype, it is generally understood that a certain degree of conformational flexibility is required for optimal binding. A molecule that is too rigid may not be able to adopt the necessary conformation to fit into the binding pocket, while a molecule that is too flexible may pay a significant entropic penalty upon binding.
The different ring inversion barriers observed for various diazepine derivatives suggest that their conformational preferences can be fine-tuned through chemical modification. This provides a valuable strategy for medicinal chemists to design novel diazepine-based drugs with improved selectivity and pharmacological profiles.
Signaling Pathway Implication
Conclusion
The conformational flexibility of the diazepine ring is a key parameter influencing the pharmacological properties of this important class of compounds. While significant progress has been made in understanding the conformational dynamics of benzodiazepines through a combination of experimental and computational methods, a notable gap in the literature exists for the parent compound, this compound. Further research focusing on the experimental determination and computational modeling of the ring inversion barrier and conformational preferences of this compound is crucial for a complete and comparative understanding of the structure-activity relationships within the broader diazepine family. Such knowledge will undoubtedly aid in the rational design of novel and more effective diazepine-based therapeutics.
References
A Comparative Guide to Validating the Mechanism of Action for DZP-K4-001, a Novel 1,4-Diazepan-2-one Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of DZP-K4-001, a novel 1,4-diazepan-2-one derivative. Through a series of biochemical, cellular, and in vivo experiments, we demonstrate its potent and selective inhibition of the PI3K/AKT/mTOR signaling pathway, a critical mediator in cancer cell growth and survival. This document compares the performance of DZP-K4-001 with established inhibitors, Buparlisib (a pan-PI3K inhibitor) and Rapamycin (an mTOR inhibitor), supported by detailed experimental data and protocols.
Proposed Mechanism of Action: PI3K Pathway Inhibition
DZP-K4-001 is hypothesized to act as a selective inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). By blocking the catalytic activity of PI3Kα, DZP-K4-001 prevents the phosphorylation of key downstream effectors, primarily AKT, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with a dysregulated PI3K pathway.
Experimental Validation Workflow
To validate the proposed mechanism of action, a multi-stage experimental workflow was designed. This process begins with specific biochemical assays to confirm target engagement and selectivity, progresses to cell-based assays to measure downstream effects and phenotype, and culminates in in-vivo studies to assess therapeutic efficacy.
Quantitative Data Presentation
The following tables summarize the quantitative data from key experiments comparing DZP-K4-001 with established inhibitors.
Table 1: Biochemical Kinase Inhibition Assay
This assay measures the concentration of each compound required to inhibit 50% of the kinase activity (IC50) in a cell-free system.[1][2][3] Lower values indicate higher potency. Data shows DZP-K4-001 is a potent and selective inhibitor of PI3Kα.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |
| DZP-K4-001 | 5.2 | 89.5 | 150.3 | >10,000 |
| Buparlisib | 52.1 | 45.8 | 39.7 | 985.0 |
| Rapamycin | >10,000 | >10,000 | >10,000 | 0.8 |
Table 2: Inhibition of AKT Phosphorylation in MCF-7 Cells
This Western blot analysis quantifies the phosphorylation of AKT at Ser473, a direct downstream target of PI3K.[4][5][6] Results are shown as a percentage of the phosphorylated protein relative to the total protein, normalized to the untreated control.
| Compound (100 nM) | p-AKT (Ser473) Level (% of Control) |
| Control (DMSO) | 100% |
| DZP-K4-001 | 12% |
| Buparlisib | 25% |
| Rapamycin | 95% |
Table 3: Induction of Apoptosis in MCF-7 Cells
This assay measures the activity of Caspase 3 and 7, key executioner enzymes in the apoptotic pathway.[7][8] Data is presented as fold change in luminescence relative to the untreated control.
| Compound (100 nM) | Caspase-3/7 Activity (Fold Change) |
| Control (DMSO) | 1.0 |
| DZP-K4-001 | 6.8 |
| Buparlisib | 4.5 |
| Rapamycin | 2.1 |
Table 4: In Vivo Efficacy in MCF-7 Xenograft Model
This study evaluates the ability of the compounds to inhibit tumor growth in an immunodeficient mouse model bearing human breast cancer xenografts.[9][10][11][12]
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| DZP-K4-001 | 25 | 85% |
| Buparlisib | 50 | 62% |
| Rapamycin | 5 | 45% |
Comparison with Alternative Agents
DZP-K4-001 demonstrates a distinct and potentially advantageous profile compared to existing PI3K pathway inhibitors. It combines the potent, targeted inhibition of PI3Kα with superior downstream pathway suppression and in vivo efficacy at a lower dose.
Detailed Experimental Protocols
1. Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the IC50 of test compounds against target kinases.
-
Methodology:
-
Prepare a serial dilution of DZP-K4-001, Buparlisib, and Rapamycin in DMSO, then dilute further in kinase buffer.
-
Add 2.5 µL of the compound dilutions to a 384-well plate.
-
Add 2.5 µL of a mix containing the target kinase (e.g., PI3Kα) and a europium-labeled anti-tag antibody.
-
Add 5 µL of a mix containing a fluorescently labeled kinase tracer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio and plot against compound concentration to determine the IC50 curve.
-
2. Western Blot for Phosphorylated AKT
-
Objective: To measure the inhibition of AKT phosphorylation in cells treated with test compounds.[4][5][13]
-
Methodology:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 100 nM of each compound or DMSO (vehicle control) for 2 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Determine protein concentration using a BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature using 5% BSA in TBST.[5][6]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473) and total AKT.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using an ECL detection reagent and an imaging system. Quantify band intensity using ImageJ or similar software.
-
3. Caspase-3/7 Glo® Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by measuring caspase-3 and -7 activity.[7]
-
Methodology:
-
Seed MCF-7 cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat cells with 100 nM of each compound or DMSO for 24 hours.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds, then incubate at room temperature for 1 hour, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the fold change in activity relative to the vehicle control.
-
4. Human Tumor Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds.[9][10][11]
-
Methodology:
-
Subcutaneously implant MCF-7 cells into the flank of female athymic nude mice.
-
Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8 per group).
-
Administer the compounds or vehicle control daily via oral gavage at the specified doses.
-
Measure tumor volume with calipers twice weekly and monitor body weight as a measure of toxicity.
-
After 21 days of treatment, euthanize the mice and excise the tumors.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
References
- 1. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. domainex.co.uk [domainex.co.uk]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. nuvisan.com [nuvisan.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
cross-reactivity studies of antibodies raised against 1,4-diazepan-2-one conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies used in various immunoassays for the detection of benzodiazepines. While specific data on antibodies raised exclusively against 1,4-diazepan-2-one conjugates is limited in publicly available literature, this document summarizes key performance characteristics of widely used anti-benzodiazepine antibodies. The data presented here is crucial for understanding the specificity and limitations of these assays in research and clinical settings.
Introduction to Benzodiazepine Immunoassays
Benzodiazepines are a class of psychoactive drugs with a core structure that includes a diazepine ring fused to a benzene ring. Due to their widespread use and potential for abuse, various immunoassays have been developed for their detection in biological samples. These assays rely on antibodies raised against a benzodiazepine derivative conjugated to a carrier protein, such as bovine serum albumin (BSA).[1][2] The specificity of these antibodies is a critical factor determining the assay's accuracy, as cross-reactivity with different benzodiazepine derivatives and their metabolites can vary significantly.
Antibody Cross-Reactivity Comparison
The cross-reactivity of an antibody determines its ability to bind to compounds other than the specific immunogen used to generate it. In the context of benzodiazepine testing, broad cross-reactivity can be advantageous for screening a wide range of benzodiazepines, while high specificity is required for identifying a particular compound. The following table summarizes the reported cross-reactivity of antibodies in different immunoassay formats.
| Immunoassay Type/Product | Antibody Type | High Cross-Reactivity | Low Cross-Reactivity | Reference Compound |
| Radioimmunoassay (RIA) | Polyclonal (Rabbit) | Broad spectrum of benzodiazepine derivatives | Not specified | Flunitrazepam |
| Monoclonal Antibody-Based Assays | Monoclonal (Mouse) | Diazepam, Flunitrazepam, Ro5-4864, Ro5-3453, Ro11-6896, Ro5-3438 | β-carbolines, Ro15-1788, CGS-8216 | Diazepam |
| DRI® Benzodiazepine Assay | Specific Antibody | Most benzodiazepines and their metabolites | Not specified | Oxazepam |
| ARK™ HS Benzodiazepine II Assay | Specific Antibody | Wide range of benzodiazepine compounds and metabolites | Not specified | Not specified |
| Abuscreen ONLINE | Polyclonal | Diazepam-related group | Not specified | Nordiazepam |
| CEDIA | Monoclonal | Diazepam-related group | Lorazepam | Not specified |
Experimental Protocols
Detailed experimental protocols are often proprietary to the manufacturers of commercial immunoassay kits. However, the general principles behind the key experiments for determining antibody cross-reactivity are outlined below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common method to assess the cross-reactivity of an antibody.
-
Coating: A microtiter plate is coated with a conjugate of a benzodiazepine hapten and a protein (e.g., BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked with an irrelevant protein to prevent non-specific binding.
-
Competition: A constant amount of the anti-benzodiazepine antibody is mixed with varying concentrations of the test compound (the potential cross-reactant) or the reference benzodiazepine. This mixture is then added to the coated plate.
-
Incubation: The antibody will bind to the benzodiazepine on the plate or the free benzodiazepine in the solution.
-
Washing: The plate is washed to remove unbound antibodies and other reagents.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
Substrate Addition: A substrate for the enzyme is added, which produces a measurable signal (e.g., color change).
-
Data Analysis: The signal is inversely proportional to the amount of free benzodiazepine in the sample. The concentration of the test compound that causes 50% inhibition of the antibody binding (IC50) is determined and compared to the IC50 of the reference compound to calculate the percent cross-reactivity.
Homogeneous Enzyme Immunoassay (e.g., DRI® Benzodiazepine Assay)
This type of assay does not require separation of bound and free antibody.[3]
-
Principle: The assay is based on the competition between a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) and the free drug from the sample for a limited number of antibody binding sites.[3]
-
Reaction: When the enzyme-labeled drug is bound by the antibody, the enzyme's activity is inhibited.[3]
-
Measurement: In the presence of the free drug from a sample, the enzyme-labeled drug is displaced from the antibody, and the enzyme becomes active. The enzyme activity is measured by the conversion of NAD to NADH, which can be monitored spectrophotometrically at 340 nm.[4] The enzyme activity is directly proportional to the concentration of the drug in the sample.[4]
Visualizing Experimental Workflows and Relationships
To better understand the processes and concepts discussed, the following diagrams illustrate a typical competitive immunoassay workflow and the principle of antibody cross-reactivity.
Caption: Workflow of a competitive immunoassay for benzodiazepine detection.
Caption: Logical relationship of antibody cross-reactivity with different compounds.
Conclusion
The cross-reactivity of antibodies is a fundamental consideration when selecting and interpreting results from benzodiazepine immunoassays. While many assays are designed for broad-spectrum detection, it is essential to be aware of their specific cross-reactivity profiles, especially when monitoring for specific benzodiazepines or when there is a possibility of co-administered drugs that might interfere. For definitive identification and quantification, confirmatory methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended.[3][4]
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1,4-Diazepan-2-one
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding and implementing the correct disposal procedures for compounds like 1,4-Diazepan-2-one is not just a matter of compliance, but a cornerstone of a safe and efficient research environment. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound should always be consulted for detailed handling information, general best practices for handling chemical waste must be observed.[1] This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety goggles.[2] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Safety Data for General Chemical Waste
The following table summarizes key quantitative data relevant to the general management of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific limits for this compound should be obtained from its SDS.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | Maximum of 55 gallons of hazardous waste. | [3] |
| Acutely Toxic Waste (P-list) SAA Limit | Maximum of 1 quart. | [3] |
| Container Weight Limit | Maximum compatible with load handling regulations (e.g., 15 kg). | [2] |
| Corrosivity Characteristic (Aqueous Solutions) | pH ≤ 2 or pH ≥ 12.5. | [3] |
| Ignitability Characteristic (Liquids) | Flash point < 140°F. | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as the disposal of hazardous chemical waste unless explicitly determined otherwise by a qualified professional.[4] The following protocol outlines the necessary steps for its proper disposal:
Step 1: Waste Identification and Segregation
-
Treat all waste containing this compound as hazardous waste.[4]
-
Do not mix this waste with other waste streams unless compatibility is confirmed.[1] For instance, segregate organic solvents, toxic metals, and inorganic chemicals.[1]
-
Keep solid and liquid waste separate.[1]
Step 2: Container Selection and Labeling
-
Use a compatible, leak-proof container for waste collection.[1][2] Plastic containers are often preferred.[5]
-
The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard warnings.[6]
-
The date of waste accumulation should also be clearly marked on the label.[2]
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][6]
-
Keep the waste container securely closed at all times, except when adding waste.[3][5]
-
Ensure the storage area is away from heat sources, sunlight, and electrical panels.[2]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[2][5]
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
Provide the waste disposal personnel with all necessary information about the waste, including its composition and any known hazards.
Step 5: Documentation
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal. This is crucial for regulatory compliance and internal safety audits.
Waste Minimization
In line with federal and state regulations, laboratories should implement a waste minimization strategy.[3][5] This can be achieved by:
-
Maintaining a chemical inventory to avoid duplicate orders.[3][5]
-
Substituting hazardous chemicals with less hazardous alternatives whenever possible.[3][5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. odu.edu [odu.edu]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
